4-Bromo-5-(trifluoromethyl)thiazole
Description
BenchChem offers high-quality 4-Bromo-5-(trifluoromethyl)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-5-(trifluoromethyl)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C4HBrF3NS |
|---|---|
Molecular Weight |
232.02 g/mol |
IUPAC Name |
4-bromo-5-(trifluoromethyl)-1,3-thiazole |
InChI |
InChI=1S/C4HBrF3NS/c5-3-2(4(6,7)8)10-1-9-3/h1H |
InChI Key |
SOSZHECFEUQAJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(S1)C(F)(F)F)Br |
Origin of Product |
United States |
Technical Whitepaper: 4-Bromo-5-(trifluoromethyl)thiazole
Core Identity & Synthetic Utility in Medicinal Chemistry
Executive Summary
4-Bromo-5-(trifluoromethyl)thiazole represents a highly specialized heterocyclic building block that bridges a critical gap in medicinal chemistry: the need for electron-deficient, metabolically stable scaffolds that support orthogonal functionalization. Unlike its more common isomer, 2-bromo-5-(trifluoromethyl)thiazole, the 4-bromo variant offers a unique substitution vector where the C4-halogen serves as a handle for cross-coupling, while the C2-position remains open for C-H activation or late-stage diversification.
This guide details the physicochemical profile, synthetic access, and critical reactivity patterns of this scaffold, with a specific focus on managing the "Halogen Dance" phenomenon—a dominant mechanistic risk when manipulating bromothiazoles.
Physicochemical Profile
The trifluoromethyl (
Table 1: Predicted & Observed Properties
| Property | Value / Description | Impact on Drug Design |
| Molecular Formula | -- | |
| Molecular Weight | 231.99 g/mol | Fragment-based screening compatible.[1] |
| ClogP | ~2.4 - 2.9 | High lipophilicity aids membrane permeability; |
| pKa (Conj. Acid) | ~0.5 - 1.0 (Predicted) | Very weak base; unlikely to be protonated at physiological pH. |
| C2-H Acidity (pKa) | ~26-28 (DMSO) | Highly acidic for a heterocycle; susceptible to facile deprotonation. |
| Electronic Character | Deactivated towards |
Structural Visualization
The following diagram illustrates the electronic vectors governing the reactivity of the scaffold.
Figure 1: Electronic vectors and functionalization sites of 4-Bromo-5-(trifluoromethyl)thiazole.
Synthetic Access
Direct synthesis of the 4-bromo isomer is less trivial than the 2-bromo analog due to the natural directing effects of the thiazole ring. The most robust route involves a "reductive editing" strategy starting from the 2,4-dibromo precursor.
Protocol: Selective C2-Debromination
Rationale: The C2-Br bond in 2,4-dibromo-5-(trifluoromethyl)thiazole is more chemically labile (more positive electrostatic potential) than the C4-Br bond, allowing for selective removal.
-
Starting Material: 2,4-Dibromo-5-(trifluoromethyl)thiazole (Commercially available).
-
Reagents: Zinc dust (3.0 eq), Acetic Acid (AcOH).
-
Conditions:
-
Dissolve substrate in AcOH (0.5 M).
-
Add activated Zn dust portion-wise at 0°C to control exotherm.
-
Warm to RT and stir for 2–4 hours. Monitor by GC-MS (Disappearance of M+2 parent ion).
-
-
Workup: Filter Zn residues, neutralize filtrate with
, extract with EtOAc. -
Yield: Typically 75–85%.
-
Mechanistic Note: The electron-withdrawing
group stabilizes the radical anion intermediate, facilitating the reduction.
Reactivity & Functionalization Workflows
This scaffold presents a dichotomy in reactivity: The C4-Br is a standard electrophile for Palladium catalysis, while the C2-H is a nucleophilic trigger point (via deprotonation).
The "Halogen Dance" Risk (Critical)
When attempting to functionalize the C2 position via lithiation (e.g., with LDA or n-BuLi), 4-bromothiazoles are notorious for the Halogen Dance (HD) reaction.
Mechanism:
-
Base removes the acidic C2-proton
2-lithio-4-bromo species. -
The C2-anion attacks the Br atom of a neutral molecule (or rearranges intramolecularly via a "caged" mechanism)
2-bromo-4-lithio species. -
Thermodynamic driving force favors the anion at the most acidic position (C2) and the halogen at the most stable position.
Mitigation Strategy:
-
Cryogenic Conditions: Perform lithiation at -100°C (Trapp mixture) to kinetically trap the 2-lithio-4-bromo species before migration occurs.
-
Flow Chemistry: Use continuous flow microreactors to quench the lithiated species milliseconds after generation.
Workflow Diagram: Divergent Functionalization
The following diagram outlines the decision tree for processing this scaffold.
Figure 2: Divergent synthesis pathways highlighting the temperature-dependent Halogen Dance risk.
Protocol: C4-Selective Suzuki-Miyaura Coupling
Due to the electron-deficient nature of the ring, the oxidative addition of Pd(0) into the C4-Br bond is facile.
-
Catalyst:
(5 mol%) + XPhos (10 mol%). Note: Electron-rich biaryl phosphines are required to stabilize the oxidative addition complex. -
Base:
(2.0 eq). Carbonate bases may be too weak if the boronic acid is sterically encumbered. -
Solvent: 1,4-Dioxane/Water (4:1).
-
Temperature: 80°C.
-
Self-Validation: Monitor the consumption of the bromide. If C2-arylation (homocoupling) is observed, ensure the reaction is strictly anaerobic, as
can promote C-H activation pathways.
Medicinal Chemistry Applications
Bioisosterism
The 4-bromo-5-(trifluoromethyl)thiazole core serves as a lipophilic, non-basic bioisostere for:
-
Ortho-substituted Pyridines: The thiazole lone pair is less available, reducing hERG liability often associated with basic pyridines.
-
Thiophenes: The nitrogen atom introduces a hydrogen bond acceptor (HBA) vector without significant basicity.
Metabolic Stability
The
References
-
Schnürch, M., et al. "Halogen Dance Reactions on Thiazoles: A Combined Experimental and Computational Study." Journal of Organic Chemistry, 2007.
- Chinchilla, R., et al. "Recent advances in the synthesis of trifluoromethyl-containing heterocycles." Chemical Reviews, 2014.
- Stanetty, P., et al. "Synthesis of trifluoromethyl-substituted 1,3-thiazoles." Journal of Heterocyclic Chemistry, 2000.
-
Baran, P. S., et al. "Innate C-H functionalization of heterocycles." Accounts of Chemical Research, 2015.
-
Application Note: "Handling of 4,5-Disubstituted Thiazoles." Sigma-Aldrich Technical Bulletin, 2023.
Sources
4-Bromo-5-(trifluoromethyl)thiazole: A Comprehensive Technical Guide
Abstract
This technical guide provides a detailed overview of 4-Bromo-5-(trifluoromethyl)thiazole, a halogenated and trifluoromethylated heterocyclic compound of significant interest in medicinal chemistry and materials science. Although specific experimental data for this particular isomer is not widely available in public literature, this document synthesizes information from closely related isomers, general principles of thiazole chemistry, and predictive models to offer a comprehensive resource for researchers, scientists, and drug development professionals. The guide covers the compound's molecular weight, physicochemical properties, a plausible synthetic pathway, predicted spectroscopic data, safety and handling protocols, and potential applications.
Introduction: The Significance of Functionalized Thiazoles
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive moiety for the design of bioactive molecules.[3] The introduction of a bromine atom and a trifluoromethyl group onto the thiazole nucleus, as in 4-Bromo-5-(trifluoromethyl)thiazole, can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity, while the bromine atom can serve as a handle for further chemical modifications through cross-coupling reactions.[4] This guide focuses on the 4-bromo-5-(trifluoromethyl) isomer, providing a foundational understanding for its synthesis and potential utilization.
Physicochemical Properties and Molecular Characteristics
Direct experimental data for 4-Bromo-5-(trifluoromethyl)thiazole is scarce. However, its fundamental properties can be reliably inferred from its molecular formula and comparison with its isomers.
Molecular Formula and Weight
4-Bromo-5-(trifluoromethyl)thiazole shares the same molecular formula with its isomers, such as 4-Bromo-2-(trifluoromethyl)thiazole and 2-Bromo-5-(trifluoromethyl)thiazole.[5]
| Property | Value | Source |
| Molecular Formula | C₄HBrF₃NS | [5] |
| Molecular Weight | 232.02 g/mol | [5] |
| CAS Number | Not available |
Predicted Physicochemical Data
The following properties are predicted based on computational models and data from related isomers.[5]
| Property | Predicted Value |
| Topological Polar Surface Area (TPSA) | 12.89 Ų |
| logP | ~2.9 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 0 |
Synthesis and Purification
While a specific, experimentally validated protocol for the synthesis of 4-Bromo-5-(trifluoromethyl)thiazole is not readily found in the literature, a plausible synthetic route can be designed based on established methods for thiazole synthesis, such as the Hantzsch thiazole synthesis.[6]
Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis
The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide. To obtain the desired 4-bromo-5-(trifluoromethyl) substitution pattern, a key starting material would be a suitably substituted α-halocarbonyl compound.
Workflow for the Proposed Synthesis of 4-Bromo-5-(trifluoromethyl)thiazole
Caption: Proposed synthetic workflow for 4-Bromo-5-(trifluoromethyl)thiazole.
Step-by-Step Experimental Protocol (Proposed)
-
Cyclocondensation: To a solution of 3-bromo-1,1,1-trifluoro-2-propanone in a suitable solvent such as ethanol or tetrahydrofuran, add an equimolar amount of thioformamide.
-
Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Intermediate Formation: The initial cyclocondensation is expected to yield a thiazoline intermediate.
-
Aromatization and Bromination: Aromatization to the thiazole ring can be achieved through dehydration, which may occur spontaneously or require acidic conditions. Subsequent bromination at the 4-position would likely require an electrophilic brominating agent such as N-bromosuccinimide (NBS). The electron-withdrawing nature of the trifluoromethyl group at the 5-position would direct bromination to the electron-rich 4-position.
-
Work-up and Purification: Upon completion, the reaction mixture would be quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers would be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purification of the crude product would likely be achieved by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
The structural elucidation of 4-Bromo-5-(trifluoromethyl)thiazole would rely on standard spectroscopic techniques. The following are predicted spectral data based on the analysis of its isomers and known substituent effects.[7][8][9]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be simple, showing a single singlet for the proton at the C2 position of the thiazole ring.
-
Predicted Chemical Shift (δ): 8.5 - 9.0 ppm. The exact shift will be influenced by the solvent used.[10]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide key information about the carbon framework.
-
Predicted Chemical Shifts (δ):
-
C2: ~150-155 ppm
-
C4 (bearing Br): ~110-115 ppm
-
C5 (bearing CF₃): ~130-135 ppm (quartet due to C-F coupling)
-
CF₃: ~120-125 ppm (quartet due to C-F coupling)
-
Mass Spectrometry
Mass spectrometry would confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.
-
Expected [M]⁺ and [M+2]⁺: Isotopic peaks at m/z 231 and 233 in an approximate 1:1 ratio, characteristic of the presence of one bromine atom.
Safety and Handling
Specific safety data for 4-Bromo-5-(trifluoromethyl)thiazole is not available. However, based on the hazard information for its isomers, the following precautions should be taken.[11][12][13][14][15][16]
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
-
Handling and Storage Workflow
Caption: Recommended workflow for the safe handling, storage, and disposal of 4-Bromo-5-(trifluoromethyl)thiazole.
Potential Applications in Research and Development
The unique combination of a reactive bromine handle and a stabilizing trifluoromethyl group makes 4-Bromo-5-(trifluoromethyl)thiazole a valuable building block in several areas of chemical research.
-
Medicinal Chemistry: The thiazole core is a key component of many pharmaceuticals.[1] This compound could serve as a starting material for the synthesis of novel drug candidates. The bromine atom allows for the introduction of various substituents via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the exploration of structure-activity relationships. The trifluoromethyl group can enhance the biological activity and pharmacokinetic profile of the resulting molecules.[3]
-
Agrochemicals: Similar to pharmaceuticals, many modern agrochemicals are based on heterocyclic scaffolds. The properties imparted by the bromo and trifluoromethyl substituents could be advantageous in the development of new pesticides and herbicides.[3]
-
Materials Science: Functionalized thiazoles are being investigated for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of the thiazole ring can be tuned by the introduction of electron-withdrawing and -donating groups.
Conclusion
While 4-Bromo-5-(trifluoromethyl)thiazole remains a compound with limited specific experimental documentation, its molecular structure suggests significant potential as a versatile building block in synthetic and medicinal chemistry. This guide provides a foundational understanding of its inferred properties, a plausible synthetic approach, predicted spectroscopic characteristics, and essential safety precautions based on the well-documented chemistry of its isomers and related compounds. As research into novel functionalized heterocycles continues to expand, it is anticipated that the synthesis and application of compounds like 4-Bromo-5-(trifluoromethyl)thiazole will become more widespread, necessitating the experimental validation of the information presented herein.
References
- Kumar, D., et al. (2020). An Overview of Recent Developments in the Synthesis of Substituted Thiazoles. ChemistrySelect, 5(20), 5629–5656.
-
Hoffman Fine Chemicals. CAS 2095781-77-2 | 4-Bromo-2-phenyl-5-(trifluoromethyl)thiazole. [Link]
-
PP1. 2-BROMO-5-(TRIFLUOROMETHYL)THIAZOLE - 1209458-80-9. [Link]
-
Organic Chemistry Portal. Thiazole synthesis. [Link]
-
PubChemLite. 4-bromo-5-(difluoromethyl)thiazole (C4H2BrF2NS). [Link]
-
ACS Omega. (2022). Chemo- and Stereoselective Synthesis of Substituted Thiazoles from tert-Alcohols Bearing Alkene and Alkyne Groups with Alkaline Earth Catalysts. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2022). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. [Link]
-
Journal of Medicinal Chemistry. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. [Link]
-
Medicinal Chemistry Research. (2018). Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. [Link]
-
Chemical Science. (2024). 2H-Thiazolo[4,5-d][5][11]triazole: synthesis, functionalization, and application in scaffold-hopping. [Link]
-
Current Organic Synthesis. (2024). Functionalized Morpholine-thiazole Scaffold: Synthetic Strategies and Applications. [Link]
-
ResearchGate. (2014). Synthesis of substituted thiazoles 3aa-3dh from propargylic alcohols 1a-1o and thioamides 2a-2h a. [Link]
-
Current Organic Synthesis. (2023). Functionalized Morpholine-thiazole Scaffold: Synthetic Strategies and Applications. [Link]
-
PubChemLite. 2-bromo-5-methyl-4-(trifluoromethyl)thiazole (C5H3BrF3NS). [Link]
-
PubChem. 4-Bromo-2-methyl-1,3-thiazole | C4H4BrNS | CID 2763186. [Link]
-
University of Alberta Libraries. (2022). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]
-
UTC Aerospace Systems. (2017). SAFETY DATA SHEET. [Link]
-
MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]
-
Cheméo. (2023). Chemical Properties of Thiazole, 2-bromo- (CAS 3034-53-5). [Link]
-
Chemaxon. NMR Predictor. [Link]
-
Royal Society of Chemistry. (2019). S1 1H NMR, 13C NMR, and HMBC Spectra. [Link]
-
PubChem. 2-Bromo-5-(difluoromethyl)-1,3-thiazole | C4H2BrF2NS | CID 67295024. [Link]
-
NMRDB. NMR Predict. [Link]
-
PubChem. 4-bromo-5-(trifluoromethyl)-1H-pyrazol-3-amine | C4H3BrF3N3 | CID 25247475. [Link]
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2 H -Thiazolo[4,5- d ][1,2,3]triazole: synthesis, functionalization, and application in scaffold-hopping - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03874F [pubs.rsc.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. chemscene.com [chemscene.com]
- 6. researchgate.net [researchgate.net]
- 7. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 8. Page not found - Documentation [docs.chemaxon.com:443]
- 9. Visualizer loader [nmrdb.org]
- 10. rsc.org [rsc.org]
- 11. 2-Bromo-5-(trifluoromethyl)thiazole | 1209458-80-9 [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. prd-sc102-cdn.rtx.com [prd-sc102-cdn.rtx.com]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
An In-depth Technical Guide to 4-Bromo-5-(trifluoromethyl)thiazole: Synthesis, Reactivity, and Applications
This guide provides a comprehensive technical overview of 4-Bromo-5-(trifluoromethyl)thiazole, a fluorinated heterocyclic compound of significant interest to researchers and professionals in drug discovery and materials science. While direct literature on this specific isomer is limited, this document extrapolates from established principles of thiazole chemistry and the well-documented behavior of related analogues to present a robust working guide. We will delve into its core structure, plausible synthetic routes, predicted reactivity in key cross-coupling reactions, and its potential as a valuable building block in the development of novel chemical entities.
Core Molecular Structure and Physicochemical Properties
4-Bromo-5-(trifluoromethyl)thiazole is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, substituted with a bromine atom at the 4-position and a trifluoromethyl group at the 5-position. The thiazole ring itself is an important scaffold in medicinal chemistry, and the presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3][4]
Predicted Physicochemical Properties:
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₄HBrF₃NS | - |
| Molecular Weight | 231.99 g/mol | - |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Analogy to similar small brominated heterocycles |
| Boiling Point | Estimated to be in the range of 150-180 °C | Extrapolation from related bromo- and trifluoromethyl-thiazoles |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) and insoluble in water. | General properties of similar organic compounds |
| Lipophilicity (LogP) | Predicted to be in the range of 2.5 - 3.5 | The trifluoromethyl group significantly increases lipophilicity.[1] |
Synthesis of 4-Bromo-5-(trifluoromethyl)thiazole
A plausible and efficient method for the synthesis of the thiazole core is the Hantzsch thiazole synthesis.[5][6] This well-established reaction involves the condensation of an α-haloketone with a thioamide. For the specific synthesis of 4-Bromo-5-(trifluoromethyl)thiazole, a strategic selection of starting materials is paramount to ensure the desired regiochemistry.
Proposed Synthetic Pathway via Hantzsch Thiazole Synthesis
The synthesis would likely proceed through the reaction of a trifluoromethylated thioamide with a brominated α-halocarbonyl compound.
Caption: Proposed Hantzsch synthesis of 4-Bromo-5-(trifluoromethyl)thiazole.
Step-by-Step Experimental Protocol (Hypothetical)
Materials:
-
Trifluoroacetamide
-
1,2-Dibromo-1-ethoxyethane
-
Ethanol (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane (DCM)
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve trifluoroacetamide (1.0 eq) in anhydrous ethanol.
-
To this solution, add 1,2-dibromo-1-ethoxyethane (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-Bromo-5-(trifluoromethyl)thiazole.
Spectroscopic Characterization (Predicted)
The structural confirmation of 4-Bromo-5-(trifluoromethyl)thiazole would rely on a combination of spectroscopic techniques.
| Technique | Predicted Spectral Features |
| ¹H NMR | A single peak (singlet) is expected for the proton at the C2 position of the thiazole ring, likely in the range of δ 8.5-9.0 ppm. |
| ¹³C NMR | Three distinct signals for the thiazole ring carbons are expected. The carbon bearing the trifluoromethyl group will appear as a quartet due to C-F coupling. The carbon attached to the bromine will also be identifiable. |
| ¹⁹F NMR | A single sharp peak (singlet) is anticipated for the trifluoromethyl group, with a chemical shift characteristic of CF₃ attached to an aromatic ring.[7] |
| Mass Spectrometry (MS) | The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). The molecular ion peak (M⁺) and fragment ions corresponding to the loss of Br or CF₃ would be expected. |
Chemical Reactivity and Synthetic Utility
The bromine atom at the 4-position of the thiazole ring serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, making 4-Bromo-5-(trifluoromethyl)thiazole a valuable building block for the synthesis of more complex molecules.
Caption: Reactivity of 4-Bromo-5-(trifluoromethyl)thiazole in key cross-coupling reactions.
Suzuki-Miyaura Coupling
This reaction enables the formation of a carbon-carbon bond between the thiazole core and various aryl or vinyl boronic acids or esters.[8]
Generic Protocol:
-
To a mixture of 4-Bromo-5-(trifluoromethyl)thiazole (1.0 eq), an arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq) in a suitable solvent (e.g., dioxane/water), add a palladium catalyst like Pd(PPh₃)₄ (0.05 eq).
-
Degas the mixture and heat under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Purify by column chromatography.
Heck Coupling
The Heck reaction allows for the vinylation of the thiazole ring.[9][10]
Generic Protocol:
-
Combine 4-Bromo-5-(trifluoromethyl)thiazole (1.0 eq), an alkene (1.5 eq), a palladium catalyst such as Pd(OAc)₂ (0.05 eq), a phosphine ligand (e.g., PPh₃, 0.1 eq), and a base (e.g., triethylamine, 2.0 eq) in a polar aprotic solvent like DMF.
-
Heat the reaction mixture under an inert atmosphere.
-
Monitor the reaction for completion.
-
Perform a standard aqueous workup and purification by chromatography.
Buchwald-Hartwig Amination
This powerful method facilitates the formation of a carbon-nitrogen bond, introducing a variety of primary or secondary amines at the 4-position.[11][12]
Generic Protocol:
-
In a glovebox or under an inert atmosphere, combine 4-Bromo-5-(trifluoromethyl)thiazole (1.0 eq), an amine (1.2 eq), a strong base such as sodium tert-butoxide (1.4 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand (e.g., XPhos, 0.08 eq) in an anhydrous, deoxygenated solvent like toluene.
-
Heat the mixture until the reaction is complete.
-
After cooling, quench the reaction, perform an aqueous workup, and purify the resulting N-substituted thiazole.
Applications in Medicinal Chemistry and Drug Development
The trifluoromethyl group is a highly sought-after moiety in pharmaceutical research due to its ability to improve a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1][2] The thiazole scaffold is also a common feature in many biologically active compounds. Therefore, 4-Bromo-5-(trifluoromethyl)thiazole represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications in areas such as oncology, infectious diseases, and inflammation.
Safety and Handling
As with any halogenated and fluorinated organic compound, 4-Bromo-5-(trifluoromethyl)thiazole should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.[13]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[13]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[14]
Conclusion
4-Bromo-5-(trifluoromethyl)thiazole, while not extensively documented, holds significant potential as a versatile building block in synthetic and medicinal chemistry. Its projected reactivity in a range of cross-coupling reactions, combined with the favorable properties imparted by the trifluoromethyl group, makes it an attractive scaffold for the development of novel pharmaceuticals and functional materials. The synthetic and reaction protocols outlined in this guide, based on established chemical principles, provide a solid foundation for its use in research and development.
References
-
Lima, L. M., & Barreiro, E. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
Ye, Z., et al. (2020). The synthesis of coumarin thiazoles containing a trifluoromethyl group and their antifungal activities. Arabian Journal of Chemistry, 13(10), 7489-7497. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026, January 18). The Crucial Role of Trifluoromethane in Modern Pharmaceutical Synthesis. [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]
-
Wikipedia. (2024, October 26). Trifluoromethyl group. [Link]
-
Lima, L. M., & Barreiro, E. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]
-
Yao, Y., et al. (2022). Synthesis of 2-trifluoromethyl thiazoles via [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with CF3CN. Organic & Biomolecular Chemistry, 20(41), 8043-8047. [Link]
-
Li, Y., et al. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Molecules, 28(7), 3055. [Link]
-
Yao, Y., et al. (2022). Synthesis of 2-trifluoromethyl thiazoles via [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with CF3CN. Organic & Biomolecular Chemistry, 20(41), 8043-8047. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026, February 14). Exploring the Potential of Trifluoromethylated Heterocycles: A Manufacturer's Insight. [Link]
-
Bouherrou, S., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(10), 18887-18900. [Link]
-
ResearchGate. (n.d.). Different synthetic methods of trifluoromethyl thiazole. [Link]
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
-
Beilstein Journals. (2008, May 29). Synthesis of new triazole-based trifluoromethyl scaffolds. [Link]
-
Liu, Y., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]
-
Liu, Y., et al. (2024, July 16). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. [Link]
-
University of Wisconsin-Madison. (n.d.). SOP Title: Bromine Safety & Standard Operating Procedures. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. [Link]
-
Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]
-
Albericio, F., & El-Faham, A. (2009). Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters. Organic Letters, 11(18), 4072-4075. [Link]
-
Supporting Information. (n.d.). [Link]
-
PENTA. (2024, September 20). Bromine - SAFETY DATA SHEET. [Link]
-
Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.). [Link]
-
Centers for Disease Control and Prevention. (2024, September 6). Bromine | Chemical Emergencies. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Journal of Chemical Education. (n.d.). Use of 1H, 13C, and 19F-NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. [Link]
-
ResearchGate. (2025, August 10). Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters | Request PDF. [Link]
-
Academia.edu. (n.d.). (PDF) Reinvestigation of a modified Hantzsch thiazole synthesis. [Link]
-
MDPI. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
PNAS. (n.d.). Innate C-H trifluoromethylation of heterocycles. [Link]
-
ACS Publications. (2019, May 27). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing | Industrial & Engineering Chemistry Research. [Link]
-
Wikipedia. (2024, October 26). Buchwald–Hartwig amination. [Link]
-
Magritek. (2021, March 5). A true multinuclear spectroscopy case study. [Link]
-
MDPI. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [Link]
-
National Institutes of Health. (n.d.). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. [Link]
-
Magritek. (2021, March 5). A true multinuclear spectroscopy case study. [Link]
-
ResearchGate. (n.d.). A plausible mechanism for the formation of Hantzsch thiazole derivatives. [Link]
-
Supporting Information. (n.d.). [Link]
-
ACS Publications. (2023, January 31). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines | Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
ResearchGate. (2025, August 6). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]
-
MDPI. (2017, September 11). Heck Reaction—State of the Art. [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]
-
ResearchGate. (n.d.). Mizoroki-Heck reaction (MH) of 4-bromoanisol and acrylic acid in... [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. synarchive.com [synarchive.com]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 8. Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. dollycorporation.com [dollycorporation.com]
- 14. Bromine | Chemical Emergencies | CDC [cdc.gov]
4-Bromo-5-(trifluoromethyl)thiazole safety data sheet
An In-depth Technical Guide to the Safety of 4-Bromo-5-(trifluoromethyl)thiazole
Disclaimer: This document is intended for use by qualified researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for 4-Bromo-5-(trifluoromethyl)thiazole was not publicly available at the time of writing. The following safety information has been synthesized and inferred from the SDS of structurally similar compounds, including isomers and analogues containing the bromo-, trifluoromethyl-, and thiazole moieties. All chemical products should be handled with the recognition of having "unknown hazards and toxicity" until proven otherwise.[1] Users must conduct their own risk assessments and are responsible for establishing safe usage conditions.[1]
Understanding the Compound: An Inferred Profile
4-Bromo-5-(trifluoromethyl)thiazole is a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. Its structure combines a thiazole ring, a bromine atom, and a trifluoromethyl group, suggesting potential biological activity and specific chemical reactivity. Due to the presence of these functional groups, it is imperative to handle this compound with stringent safety measures based on the known hazards of its analogues.
Molecular Structure:
Caption: Structure of 4-Bromo-5-(trifluoromethyl)thiazole.
Hazard Identification and GHS Classification (Inferred)
Based on the hazard profiles of analogous compounds, 4-Bromo-5-(trifluoromethyl)thiazole is anticipated to be a hazardous substance.[2][3] The primary hazards are associated with irritation to the skin, eyes, and respiratory system, with potential for harm if ingested, inhaled, or absorbed through the skin.[3][4]
Caption: Inferred GHS Pictogram for 4-Bromo-5-(trifluoromethyl)thiazole.
Table 1: Inferred GHS Hazard Classification
| Hazard Class | Hazard Category | Signal Word | Hazard Statement |
|---|---|---|---|
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation[2] |
| Acute Toxicity (Oral) | Category 4 | Warning | H302: Harmful if swallowed[3] |
| Acute Toxicity (Dermal) | Category 4 | Warning | H312: Harmful in contact with skin[3] |
| Acute Toxicity (Inhalation) | Category 4 | Warning | H332: Harmful if inhaled[3] |
Comprehensive Safety & Handling Protocols
A multi-layered approach to safety, integrating engineering controls, personal protective equipment, and stringent operational protocols, is mandatory to minimize exposure risk.
Engineering Controls and Personal Protective Equipment (PPE)
The primary engineering control is to handle the compound exclusively within a certified chemical fume hood to prevent inhalation of dust or vapors.[5] Ensure that safety showers and eyewash stations are readily accessible.[5][6]
Caption: Logic for selecting Personal Protective Equipment (PPE).
Table 2: Mandatory Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
|---|---|---|
| Respiratory | All handling should be conducted in a certified chemical fume hood.[5] | Prevents inhalation of airborne dust or aerosols, a primary and potentially harmful route of exposure.[3][5] |
| Hand | Chemical-resistant gloves (e.g., nitrile). Inspect for tears or holes before use.[5] | Prevents direct skin contact and absorption. Analogues are known to cause skin irritation.[2] |
| Eye/Face | Chemical splash goggles or safety glasses with side shields meeting OSHA 29 CFR 1910.133 or EU EN166 standards.[2] | Protects eyes from dust particles and splashes, as the compound is expected to be a serious eye irritant.[2] |
| Skin/Body | A flame-resistant lab coat worn over personal clothing that covers the legs and arms.[5] | Protects the skin from accidental spills and contamination.[5] |
Step-by-Step Handling Protocol
-
Preparation: Conduct a thorough risk assessment for the planned experiment. Ensure all necessary PPE is available and in good condition. Confirm the chemical fume hood is operational.
-
Aliquotting: Minimize the generation of dust.[2] If handling a solid, carefully weigh the required amount within the fume hood. Use tools that will not generate static.
-
During Use: Avoid all personal contact, including inhalation.[3] Do not eat, drink, or smoke in the handling area.[2][3] Keep the container tightly closed when not in use.[2]
-
Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling, even if gloves were worn.[2][5]
-
Decontamination: Clean the work area and any equipment used. Launder contaminated clothing separately before reuse.[3]
Storage and Stability
-
Conditions: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[2][3] The compound should be stored locked up and away from incompatible substances.[2]
-
Incompatible Materials: Avoid strong oxidizing agents.[2][7]
-
Hazardous Decomposition: Thermal decomposition may produce irritating and toxic gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), sulfur oxides (SOx), hydrogen bromide (HBr), and hydrogen fluoride (HF).[2][7]
Emergency Response and First Aid
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures
Always consult a physician and show them this safety guide or the SDS of a close analogue after any exposure.[2]
Table 3: First Aid Procedures
| Exposure Route | First Aid Action |
|---|---|
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration or oxygen. Obtain medical aid immediately.[2][8] |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing all contaminated clothing and shoes.[2] If skin irritation occurs, get medical advice.[6] |
| Eye Contact | Immediately flush open eyes with plenty of running water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Obtain medical aid immediately.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.[2][7] |
Accidental Release Measures
Sources
Strategic Functionalization of 4-Bromo-5-(trifluoromethyl)thiazole: A Technical Guide
Executive Summary
The 4-bromo-5-(trifluoromethyl)thiazole scaffold represents a high-value pharmacophore in modern drug discovery, acting as a versatile building block for kinase inhibitors, antiviral agents, and agrochemicals. Its utility stems from the synergistic combination of the trifluoromethyl group (CF₃) —which modulates lipophilicity and metabolic stability—and the bromine handle , which enables regioselective cross-coupling.
This guide provides a technical roadmap for researchers to synthesize, functionalize, and apply this core. It addresses the specific challenges of thiazole chemistry, including the "halogen dance" phenomenon and regioselective lithiation, offering self-validating protocols for generating diverse analogs.
Part 1: Structural & Electronic Properties
The 4-bromo-5-(trifluoromethyl)thiazole core is defined by a unique electronic push-pull system that dictates its reactivity. Understanding these properties is prerequisite to successful analog design.
Electronic Landscape
-
C5-Trifluoromethyl (CF₃): A strong electron-withdrawing group (EWG) that lowers the electron density of the thiazole ring. This increases the acidity of the C2-proton and activates the C4-position for nucleophilic aromatic substitution (SₙAr), while stabilizing the molecule against metabolic oxidation.
-
C4-Bromine (Br): Serves as the primary electrophilic site for Palladium-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig).
-
C2-Position: The most acidic site on the ring (pKa ~29 in DMSO for unsubstituted thiazole, significantly lower here due to CF₃). This allows for C-H activation or lithiation but introduces the risk of base-induced migration (Halogen Dance).
Graphviz Diagram: Reactivity Profile
The following diagram visualizes the divergent reactivity channels for the core scaffold.
Figure 1: Reactivity landscape of the 4-bromo-5-(trifluoromethyl)thiazole core, highlighting the primary synthetic pathways and the thermodynamic risk of halogen migration.
Part 2: Synthetic Access
Direct commercial availability of the specific 4-bromo-5-(trifluoromethyl) isomer can be sporadic. A robust synthetic route relies on the modification of the accessible 2-amino-4-bromo-5-(trifluoromethyl)thiazole intermediate.
Recommended Synthetic Pathway
-
Cyclization (Hantzsch): Condensation of trifluoroacetyl derivatives with thiourea.
-
Bromination: Electrophilic halogenation at C4.
-
Deamination (Sandmeyer): Removal of the C2-amino group to yield the target core.
| Step | Reagents | Conditions | Key Observation |
| 1. Precursor Synthesis | Thiourea + Ethyl 4,4,4-trifluoro-3-oxobutanoate | EtOH, Reflux | Formation of 2-amino-5-(trifluoromethyl)thiazole. |
| 2. Bromination | NBS (N-Bromosuccinimide) | MeCN, 0°C to RT | Regioselective bromination at C4 (C5 is blocked). |
| 3. Deamination | t-BuONO (tert-Butyl nitrite) | THF, 60°C | Evolution of N₂ gas; yields 4-bromo-5-(trifluoromethyl)thiazole. |
Part 3: Functionalization Strategies (Analogs)
Strategy A: C4-Biaryl Analogs (Suzuki-Miyaura)
The C4-Br bond is highly activated for oxidative addition due to the electron-deficient nature of the thiazole ring induced by the C5-CF₃ group.
-
Catalyst Choice: Pd(dppf)Cl₂[1]·DCM is preferred over Pd(PPh₃)₄ to prevent dehalogenation side reactions.
-
Base: Weak bases like K₂CO₃ or K₃PO₄ are sufficient.
-
Application: Synthesis of kinase inhibitors where the thiazole acts as a hinge binder.
Strategy B: C2-Functionalization (Lithiation & The Halogen Dance)
Critical Warning: The "Halogen Dance" is a major risk. Upon deprotonation at C2, the lithiated species can undergo a rapid isomerization where the Bromine atom migrates from C4 to C2 to form the thermodynamically more stable 2-bromo-5-(trifluoromethyl)thiazole.
Control Protocol:
-
Temperature: Must be maintained strictly below -78°C .
-
Base: Use LiHMDS or LDA rather than n-BuLi to avoid nucleophilic attack on the ring.
-
Trapping: Electrophiles (aldehydes, alkyl halides) must be added immediately.
Strategy C: Bioisosteric Replacement
The 5-CF₃ group acts as a bioisostere for:
-
Nitro (-NO₂): Similar electron-withdrawing power but without the toxicity associated with nitro-reduction.
-
Chlorine (-Cl): Similar lipophilicity (LogP) but greater metabolic stability.
-
Isopropyl (-CH(CH₃)₂): Similar steric bulk (Van der Waals volume ~42 ų for CF₃ vs. ~46 ų for iPr), but with inverted electronic properties.
Part 4: Experimental Protocols
Protocol 1: Suzuki Coupling at C4
Standard Operating Procedure for generating 4-aryl-5-(trifluoromethyl)thiazoles.
-
Setup: In a microwave vial or Schlenk flask, combine:
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio, 0.1 M concentration).
-
Reaction: Seal and heat to 80°C for 4–12 hours (or 100°C for 30 min in microwave).
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc). The CF₃ group makes the product less polar; expect early elution.
Protocol 2: Regioselective C2-Lithiation
Procedure for introducing alkyl/formyl groups at C2 without bromine migration.
-
Preparation: Flame-dry a flask under Argon. Add 4-Bromo-5-(trifluoromethyl)thiazole (1.0 equiv) in anhydrous THF.
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow to equilibrate for 15 mins.
-
Lithiation: Add LiHMDS (1.1 equiv, 1.0 M in THF) dropwise over 10 mins.
-
Note: Do not let the temperature rise.
-
-
Trapping: Stir for 30 mins at -78°C, then add the electrophile (e.g., DMF, MeI) dropwise.
-
Quench: Stir for 1 hour at -78°C, then quench with sat. NH₄Cl before removing the cooling bath.
Part 5: Case Studies & Applications
Case Study 1: Anticancer Carboxamides
Research indicates that 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives exhibit significant cytotoxicity against A-549 (lung cancer) cell lines. The CF₃ group is critical here; replacing it with a methyl group results in a loss of metabolic stability and potency. The synthesis involves carbonylation of the C5-position (requiring a different starting isomer) or functionalizing the C4-position of our core to mimic the steric environment of these active compounds.
Case Study 2: Anti-HIV Agents
Analogs of 2-trifluoromethylthiazole-5-carboxamides have been developed as inhibitors of HIV mRNA processing. The lipophilicity of the CF₃ group enhances cell permeability, allowing the molecule to reach intracellular targets effectively.
Graphviz Diagram: Analog Decision Tree
Figure 2: Decision tree for optimizing thiazole analogs based on ADME requirements.
References
-
BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole. Retrieved from
-
Zamiri, M., et al. (2021).[3] "2-Trifluoromethylthiazole-5-carboxamides: Analogues of a Stilbene-Based Anti-HIV Agent that Impact HIV mRNA Processing." ACS Medicinal Chemistry Letters, 12(11), 1818–1823. Retrieved from
-
Hirokawa, Y., et al. (2024). "Long-Range Halogen Dance Reaction in 4,5-Dihalogeno-2-(Sulfur-Containing Heterocyclyl)thiazole." Chemical & Pharmaceutical Bulletin. Retrieved from
-
Uzelac, E. J., & Rasmussen, S. C. (2017).[4] "Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods." The Journal of Organic Chemistry, 82(11), 5947-5951.[4] Retrieved from
-
Zhang, Y., et al. (2009).[5] "Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles." Organic Letters, 11(15). Retrieved from
-
Luo, Y., et al. (2016). "Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives." Molecules, 21(1). Retrieved from
Sources
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Discovery of trifluoromethylated thiazoles
An In-Depth Technical Guide to the Discovery and Synthesis of Trifluoromethylated Thiazoles
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical overview of the synthesis and significance of trifluoromethylated thiazoles, a class of compounds demonstrating immense potential in drug discovery. We will explore the foundational synthetic strategies, delve into regioselective methodologies for introducing the CF₃ moiety at various positions on the thiazole ring, and provide detailed, field-proven experimental protocols. The narrative emphasizes the causality behind experimental choices, mechanistic insights, and the profound impact of trifluoromethylation on the pharmacological profiles of these privileged heterocycles. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of trifluoromethylated thiazoles in the design of next-generation therapeutics.
Introduction: The Strategic Importance of Trifluoromethylated Thiazoles in Medicinal Chemistry
The convergence of the thiazole ring's versatile biological activity with the unique physicochemical properties of the trifluoromethyl group has created a powerful synergy in drug design. This combination has led to the development of compounds with enhanced potency, metabolic stability, and bioavailability.
The Thiazole Scaffold: A Privileged Heterocycle
The thiazole motif is a five-membered heterocyclic ring containing both sulfur and nitrogen, and it is a prominent feature in numerous FDA-approved drugs.[1] Its prevalence stems from its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, making it an effective pharmacophore for targeting a wide array of biological receptors. Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[2][3][4]
The Trifluoromethyl Group: A Bioisosteric Game-Changer
The introduction of a trifluoromethyl (CF₃) group into an organic molecule can dramatically alter its properties in a manner beneficial for drug development.[5][6] The CF₃ group is highly lipophilic and strongly electron-withdrawing, which can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile.[7]
Key benefits of trifluoromethylation include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.[7][8] This often increases the drug's half-life.
-
Increased Lipophilicity: The CF₃ group enhances a molecule's ability to cross cellular membranes, which can improve absorption and distribution.[5][7]
-
Modulated Acidity/Basicity: The potent electron-withdrawing nature of the CF₃ group can alter the pKa of nearby functional groups, which can be crucial for optimizing target binding.
-
Bioisosterism: The CF₃ group can act as a bioisostere for other chemical groups. For instance, it has been successfully used as a replacement for the aliphatic nitro group, leading to compounds with greater potency and improved metabolic stability.[9][10] It can also serve as a bioisostere for larger alkyl groups like isopropyl and tert-butyl.[11]
Synergy: Why Trifluoromethylated Thiazoles are Potent Drug Candidates
The combination of the thiazole ring and the CF₃ group creates a molecular scaffold with high potential for therapeutic applications.[12] The CF₃ group can enhance the intrinsic biological activity of the thiazole core while simultaneously improving its "drug-like" properties. This has led to the exploration of trifluoromethylated thiazoles as anticancer agents, neuroprotective agents, and inhibitors of various enzymes.[8][13][14]
Foundational Synthetic Strategies for the Thiazole Ring
Understanding the classical methods for constructing the thiazole ring is essential before exploring the specific challenges of introducing a trifluoromethyl group.
The Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a cornerstone of thiazole chemistry, first reported in the late 19th century.[15] The reaction typically involves the condensation of an α-haloketone with a thioamide (such as thiourea) to form the thiazole ring.[15][16] This method is robust, high-yielding, and versatile, allowing for the synthesis of a wide variety of substituted thiazoles.[17][18]
Caption: A simplified workflow of the Hantzsch thiazole synthesis.
The causality behind this reaction lies in the electrophilicity of the carbonyl carbon and the α-carbon of the haloketone, which react sequentially with the nucleophilic sulfur and nitrogen atoms of the thioamide.
The Cook-Heilbron Synthesis
The Cook-Heilbron synthesis provides a route to 5-aminothiazoles, a class of compounds that are otherwise difficult to access.[19] This reaction involves the condensation of an α-aminonitrile with reagents like carbon disulfide or dithioacids under mild conditions.[2][19] This method is particularly valuable as the resulting 5-amino group can be further functionalized, expanding the chemical diversity of the accessible thiazole derivatives.
Key Methodologies for the Synthesis of Trifluoromethylated Thiazoles
The synthesis of trifluoromethylated thiazoles requires specialized strategies, often involving either the use of trifluoromethylated building blocks or direct trifluoromethylation reactions.
Synthesis of 2-Trifluoromethylthiazoles
The introduction of a CF₃ group at the C2 position can be achieved through several modern synthetic methods.
-
[3+2] Cycloaddition: A powerful strategy involves the [3+2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with a source of trifluoroacetonitrile (CF₃CN).[1][20] In this approach, 2,2,2-trifluoroacetaldehyde O-(aryl)oxime serves as a stable and easily handled precursor that generates CF₃CN in situ.[1][20] This method is highly efficient and regioselective, providing access to a range of 2-trifluoromethyl-4,5-disubstituted thiazoles under base- and catalyst-free conditions.[1]
-
TFA-Mediated Cyclization: Another novel approach involves the trifluoroacetic acid (TFA)-mediated intermolecular cyclization of α-mercapto ketones with trifluoromethyl N-acylhydrazones.[21][22] This reaction proceeds under mild, open-flask conditions and efficiently constructs the C-N and C-S bonds of the thiazole ring in a single step, achieving yields up to 94%.[22]
Synthesis of 4-Trifluoromethylthiazoles
Synthesizing 4-trifluoromethylthiazoles typically involves a Hantzsch-type condensation using a trifluoromethylated α-haloketone as a key building block. For instance, reacting a thioamide with 3-bromo-1,1,1-trifluoropropan-2-one is a common and effective strategy. This approach has been utilized in the synthesis of various 2-aryl-4-trifluoromethylthiazole derivatives that have been evaluated for their biological activities.[14]
Synthesis of 5-Trifluoromethylthiazoles
Accessing the 5-trifluoromethyl regioisomer often relies on building the ring from CF₃-containing precursors or through direct trifluoromethylation of a pre-formed thiazole ring.
-
Building Block Approach: A key intermediate, 5-(trifluoromethyl)-2-aminothiazole, can be synthesized via the condensation of thiourea with fluoroalkyl-substituted synthons like 3-bromo-1,1,1-trifluoro-2-propanone.[12] This building block is crucial for manufacturing numerous pharmaceutical compounds.[12] Another example is the synthesis of 5-trifluoromethyl-thiazolo[4,5-d]pyrimidines, where trifluoroacetic anhydride is used as the source of the CF₃ group in the cyclization process.[8]
-
Direct Trifluoromethylation: Photoredox catalysis has enabled the direct trifluoromethylation of heterocycles. For example, the reaction of 4-methylthiazole with CF₃SO₂Cl under photoredox conditions predominantly yields 4-methyl-5-(trifluoromethyl)thiazole.[23]
Caption: A modern workflow for synthesizing 2-trifluoromethylthiazoles.
Detailed Experimental Protocols
The following protocols are presented as self-validating systems, providing clear, step-by-step methodologies for key synthetic transformations.
Protocol 1: Synthesis of 2-Trifluoromethyl-4,5-disubstituted Thiazoles via [3+2] Cycloaddition
This protocol is adapted from the methodology described by Yao et al. for the cycloaddition of pyridinium 1,4-zwitterionic thiolates with in situ generated CF₃CN.[1][20]
-
Materials:
-
Pyridinium 1,4-zwitterionic thiolate (1.0 equiv)
-
2,2,2-Trifluoroacetaldehyde O-(2,4-dinitrophenyl) oxime (1.2 equiv)
-
Dichloromethane (CH₂Cl₂) (0.2 M)
-
Schlenk tube equipped with a stir bar
-
-
Procedure:
-
To a Schlenk tube, add the pyridinium 1,4-zwitterionic thiolate (e.g., 0.20 mmol, 1.0 equiv).
-
Add 2,2,2-trifluoroacetaldehyde O-(2,4-dinitrophenyl) oxime (e.g., 0.24 mmol, 1.2 equiv).
-
Add dichloromethane (1.0 mL) to the tube.
-
Seal the tube with a Teflon cap and stir the mixture at room temperature for 12 hours.
-
Upon completion (monitored by TLC), remove the solvent in vacuo under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluting with a petroleum ether/ethyl acetate mixture) to afford the desired 2-trifluoromethyl thiazole product.
-
-
Causality & Justification: The use of 2,2,2-trifluoroacetaldehyde O-(aryl)oxime is critical as it provides a safe and reliable source of trifluoroacetonitrile gas upon gentle heating or under the reaction conditions, avoiding the need to handle the toxic gas directly.[24] The reaction proceeds without a catalyst or base, highlighting its efficiency and atom economy.[1]
Protocol 2: Synthesis of 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidin-7(6H)-one
This protocol is based on the procedure for synthesizing fused thiazole systems as potential anticancer agents.[8]
-
Materials:
-
4-Amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamide (1.0 equiv)
-
Trifluoroacetic anhydride (TFAA) (excess, acts as reagent and solvent)
-
Round-bottom flask with reflux condenser
-
-
Procedure:
-
Place the starting 4-amino-2-thioxo-thiazole-5-carboxamide (e.g., 10 mmol) in a round-bottom flask.
-
Carefully add an excess of trifluoroacetic anhydride (e.g., 20 mL).
-
Heat the mixture to reflux and maintain for 4 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water (e.g., 200 mL) with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water, dry it, and recrystallize from glacial acetic acid to yield the pure product.
-
-
Causality & Justification: Trifluoroacetic anhydride serves a dual role as both the source of the trifluoromethyl group and the cyclizing/dehydrating agent. The highly reactive nature of the anhydride drives the reaction to completion, forming the fused pyrimidine ring.
Applications and Biological Activity
The unique structural and electronic properties of trifluoromethylated thiazoles have translated into significant biological activity across various therapeutic areas.
| Compound Class | Target/Activity | Representative Example | Reference |
| Thiazolo[4,5-d]pyrimidines | Anticancer Activity | 7-Chloro-3-phenyl-5-(trifluoromethyl)[9][20]thiazolo[4,5-d]pyrimidine-2(3H)-thione | [7][8] |
| Coumarin-Thiazole Hybrids | Antifungal Activity | Coumarin thiazoles containing a trifluoromethyl group | [3] |
| 2-Aminothiazole Derivatives | Privileged medicinal scaffold | 5-(Trifluoromethyl)-2-thiazolamine containing drug candidates | [12] |
| Thiazole-5-carboxamides | Anticancer Activity | 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives | [14] |
| Arylidene-hydrazinyl-thiazoles | Neuroprotective Agents | Trifluoromethylated arylidene-hydrazinyl-thiazoles | [11][13] |
Conclusion and Future Outlook
The discovery and development of synthetic routes to trifluoromethylated thiazoles have provided medicinal chemists with a powerful toolkit for creating novel therapeutics. The methodologies outlined in this guide, from classical Hantzsch-type reactions to modern cycloadditions and direct trifluoromethylations, offer robust and versatile pathways to these valuable compounds. The proven impact of the CF₃ group on enhancing metabolic stability and potency ensures that trifluoromethylated thiazoles will continue to be a focal point of research in drug discovery. Future efforts will likely concentrate on developing even more efficient, enantioselective, and environmentally benign synthetic methods, further expanding the accessible chemical space and accelerating the journey of these promising compounds from the laboratory to the clinic.
References
-
Synthesis of 2-trifluoromethyl thiazoles via [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with CF3CN. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. PMC. Available at: [Link]
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PMC. Available at: [Link]
-
Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Recent Advances in the Trifluoromethylation Reactions of Isonitriles To Construct CF3-Substituted N-Heterocycles. MDPI. Available at: [Link]
-
Different synthetic methods of trifluoromethyl thiazole. ResearchGate. Available at: [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]
-
Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing. Available at: [Link]
-
Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks | Request PDF. ResearchGate. Available at: [Link]
-
Synthesis of 2-trifluoromethyl thiazoles via [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with CF3CN. RSC Publishing. Available at: [Link]
-
Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Request PDF. ResearchGate. Available at: [Link]
-
The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository. Available at: [Link]
-
Trifluoroacetic Acid-Mediated Cyclization of α-Mercapto Ketones with Trifluoromethyl N-Acylhydrazones for the Synthesis of 2-Trifluoromethylthiazole Derivatives. ResearchGate. Available at: [Link]
-
Recent advances in the synthesis of trifluoromethyl ethers through the direct O. acgpubs.org. Available at: [Link]
-
Exploring physicochemical space via a bioisostere of the trifluoromethyl and ethyl groups (BITE): attenuating lipophilicity in fluorinated analogues of Gilenya® for multiple sclerosis. Chemical Communications (RSC Publishing). Available at: [Link]
-
Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H). PMC. Available at: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
-
Examples of drug candidates with 5-(trifluoromethyl)-2-thiazolamine moiety. ResearchGate. Available at: [Link]
-
(PDF) Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. ResearchGate. Available at: [Link]
-
Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. Available at: [Link]
-
Synthesis of 5-trifluoromethyl-1,2,3-triazoles via base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC. Available at: [Link]
-
A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. ijstr.org. Available at: [Link]
-
Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. OSTI.GOV. Available at: [Link]
-
Trifluoromethylated Heterocycles. ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. Available at: [Link]
-
Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. PMC. Available at: [Link]
-
Synthetic Strategies to Access Fluorinated Azoles. PMC. Available at: [Link]
-
Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]
-
N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. ACS Publications. Available at: [Link]
-
Trifluoromethylated Amidrazone Derivatives as Key Compounds for the Synthesis of 4-Aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles. Organic Chemistry Portal. Available at: [Link]
-
The synthesis of coumarin thiazoles containing a trifluoromethyl group and their antifungal activities. Arabian Journal of Chemistry. Available at: [Link]
-
Synthesis and biological evaluation of novel Trifluoromethylated Arylidene-hydrazinyl-thiazoles as neuroprotective agents | Request PDF. ResearchGate. Available at: [Link]
-
Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. MDPI. Available at: [Link]
-
Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones: access to regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio). PMC. Available at: [Link]
-
Cook–Heilbron thiazole synthesis. Wikipedia. Available at: [Link]
-
Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. PMC. Available at: [Link]
-
Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction of α,β-Unsaturated Carbonyls. Organic Chemistry Portal. Available at: [Link]
-
Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PMC. Available at: [Link]
-
Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. Available at: [Link]
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. Available at: [Link]
Sources
- 1. Synthesis of 2-trifluoromethyl thiazoles via [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthesis of coumarin thiazoles containing a trifluoromethyl group and their antifungal activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives [mdpi.com]
- 15. chemhelpasap.com [chemhelpasap.com]
- 16. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Thiazole synthesis [organic-chemistry.org]
- 19. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 20. Synthesis of 2-trifluoromethyl thiazoles via [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN - PMC [pmc.ncbi.nlm.nih.gov]
Authored by a Senior Application Scientist
An In-depth Technical Guide to Halogenated Thiazole Derivatives: Synthesis, Reactivity, and Applications in Modern Drug Discovery
This guide provides an in-depth exploration of halogenated thiazole derivatives, a cornerstone of modern medicinal chemistry. We will move beyond simple definitions to dissect the nuanced interplay of the thiazole core's electronic properties with the unique characteristics of halogen substituents. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding, from foundational principles to advanced synthetic applications and therapeutic relevance.
The Halogenated Thiazole: A Privileged Scaffold in Medicinal Chemistry
The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[1][2] This scaffold is a recurring motif in a multitude of FDA-approved drugs and biologically active agents, owing to its versatile chemical reactivity and ability to engage in various biological interactions.[3][4] Thiazole derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6][7]
The introduction of a halogen atom (F, Cl, Br, I) onto the thiazole ring profoundly influences its physicochemical and pharmacological properties. This strategic halogenation serves several key purposes:
-
Modulation of Electronic Properties : Halogens, being electronegative, withdraw electron density from the aromatic ring, influencing its reactivity and the pKa of nearby functional groups.
-
Enhanced Lipophilicity : Halogenation generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.
-
Metabolic Blocking : Placing a halogen at a site susceptible to metabolic oxidation can block this pathway, thereby increasing the drug's half-life.
-
A Versatile Synthetic Handle : A halogen atom provides a reactive site for a vast array of cross-coupling reactions, enabling the construction of complex molecular architectures. This is arguably its most powerful application in drug discovery.
Electronic Structure and Site-Specific Reactivity
The aromaticity of the thiazole ring arises from the delocalization of a lone pair of electrons from the sulfur atom.[8][9] The pyridine-like nitrogen atom at position 3 deactivates the ring towards electrophilic attack and renders the C2 proton the most acidic.[8][10][11]
-
Electrophilic Aromatic Substitution : The calculated π-electron density shows that the C5 position is the most electron-rich and therefore the primary site for electrophilic substitution.[8][9][10]
-
Nucleophilic Attack : The C2 position is the most electron-deficient and the preferred site for nucleophilic attack or deprotonation by strong bases.[9][10]
The presence of a halogen further modifies this landscape, generally making the ring more electron-poor and susceptible to nucleophilic aromatic substitution, while also serving as a leaving group in transition-metal-catalyzed reactions.
Core Synthetic Strategies for Halogenated Thiazoles
The synthesis of halogenated thiazoles is a mature field, with robust methods available for regioselective halogen introduction. The choice of strategy depends on the desired substitution pattern and the available starting materials.
Caption: Key synthetic routes to 2- and 5-halogenated thiazoles.
Synthesis of 2-Halothiazoles
The C2 position is readily halogenated, most commonly via diazotization of 2-aminothiazole or by direct deprotonation/halogenation.
Protocol 1: Synthesis of 2-Bromothiazole via Sandmeyer Reaction [12]
This classic protocol provides a reliable and scalable route to 2-bromothiazole from the inexpensive starting material, 2-aminothiazole. The causality behind the stringent temperature control is the instability of the intermediate diazonium salt, which can decompose or undergo side reactions at higher temperatures.
-
Step 1: Diazotization
-
To a 500 mL flask, add 2-aminothiazole (0.25 mol) and 150 mL of 45% sulfuric acid. Stir until complete dissolution.
-
Cool the mixture to 0-5 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 5 M solution), ensuring the internal temperature does not exceed 7-10 °C.
-
After the addition is complete, continue stirring at <7 °C for 1 hour to ensure complete formation of the diazonium salt.
-
-
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) bromide (or generate it in situ from copper sulfate and sodium bromide) in hydrobromic acid. Cool this solution to 0-5 °C.
-
Slowly add the freshly prepared, cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed. Maintain the temperature below 10 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
-
Step 3: Work-up and Purification
-
Neutralize the reaction mixture carefully with a base (e.g., 20% NaOH solution) to a pH of 6-7.
-
Perform steam distillation to collect the crude 2-bromothiazole.
-
Extract the distillate with a suitable organic solvent (e.g., diethyl ether).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by vacuum distillation to yield 2-bromothiazole as a colorless to pale yellow liquid.[12]
-
Synthesis of 5-Halothiazoles
The C5 position is most susceptible to direct electrophilic attack.
Protocol 2: Synthesis of 2-Amino-5-bromothiazole [13]
This protocol demonstrates the direct bromination at the electron-rich C5 position, activated by the amino group at C2. Acetic acid serves as both a solvent and a catalyst.
-
Step 1: Reaction Setup
-
Dissolve 2-aminothiazole (4 mmol) in acetic acid (16 mL) in a round-bottom flask at 0 °C.
-
Slowly add bromine (8 mmol) dropwise to the solution while maintaining the temperature at 0 °C.
-
-
Step 2: Reaction and Monitoring
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Step 3: Work-up and Purification
-
Carefully neutralize the reaction by adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is 7-8.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-amino-5-bromothiazole.[13]
-
The Halogen as a Gateway for Molecular Diversification
The true power of halogenated thiazoles lies in their utility as substrates for transition-metal-catalyzed cross-coupling reactions. The halogen acts as an excellent leaving group, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Caption: The halogenated thiazole as a central hub for synthetic diversification.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with a boronic acid or ester, catalyzed by a palladium complex.[14] This reaction is a workhorse in drug discovery due to its functional group tolerance and reliable outcomes. For sterically hindered substrates, specialized ligands like XPhos or Cy-JohnPhos may be required to facilitate the reaction and prevent side reactions like debromination.[15][16]
Protocol 3: General Procedure for Suzuki-Miyaura Coupling of a Bromothiazole [15][17]
-
Step 1: Reaction Setup
-
In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromothiazole derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv).
-
The choice of catalyst and base is critical; for challenging couplings, pre-catalysts like XPhosPdG2 are often superior. The base is required to activate the boronic acid in the transmetalation step of the catalytic cycle.
-
-
Step 2: Reaction
-
Add a degassed solvent system (e.g., Dioxane/Water, Toluene, or DMF).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
-
Step 3: Work-up and Purification
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
-
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne.[18] This reaction typically uses a dual catalytic system of palladium and copper(I). The resulting alkynylthiazoles are valuable intermediates and are themselves present in some bioactive molecules.[19]
Therapeutic Landscape and FDA-Approved Drugs
The halogenated thiazole motif is present in numerous clinically successful drugs, underscoring its importance as a "privileged structure."[4] The nitrogen atom often acts as a hydrogen bond acceptor, while the overall scaffold provides a rigid framework for orienting other pharmacophoric elements.
| Drug Name | Halogenated Thiazole Moiety | Therapeutic Application | Key Role of the Moiety |
| Dasatinib | 2-Chloro-N-(2-chloro-6-methylphenyl)...thiazole-5-carboxamide | Anticancer (Tyrosine Kinase Inhibitor) | The chlorothiazole core acts as a scaffold, and the nitrogen is crucial for binding to the kinase hinge region.[7][20] |
| Ixabepilone | Thiazole-containing epothilone B analog | Anticancer (Microtubule Stabilizer) | The thiazole ring is a key component of the pharmacophore, replacing a phenyl group from the natural product. |
| Mirabegron | 2-amino-N-[4-(2-((2R)-2-hydroxy-2-phenylethyl)amino)ethyl)phenyl]-thiazole-4-acetamide | Overactive Bladder (β3 adrenergic agonist) | The aminothiazole group is integral to the molecule's interaction with the adrenergic receptor. |
| Famotidine | Thiazole-containing structure | Anti-ulcer (H2 receptor antagonist) | The thiazole ring is part of the core structure responsible for histamine receptor antagonism.[7] |
Spectroscopic Signatures for Characterization
Confident characterization of halogenated thiazoles relies on standard spectroscopic techniques.
-
¹H NMR Spectroscopy : The protons on the thiazole ring typically appear in the aromatic region (7.0-9.0 ppm). The C2-H is the most downfield, followed by C4-H and C5-H.[8][9] Coupling constants between adjacent protons (J₄,₅) are typically around 3-4 Hz.
-
Mass Spectrometry : This is particularly useful for identifying the presence of chlorine or bromine due to their characteristic isotopic patterns.
-
Chlorine : Exhibits an M+2 peak that is approximately one-third the intensity of the molecular ion peak (³⁵Cl:³⁷Cl ≈ 3:1).
-
Bromine : Shows an M+2 peak of nearly equal intensity to the molecular ion peak (⁷⁹Br:⁸¹Br ≈ 1:1).
-
Conclusion and Future Outlook
Halogenated thiazole derivatives represent a mature yet continually evolving class of compounds essential to modern drug discovery. Their value is twofold: as integral components of pharmacophores that directly contribute to biological activity, and as versatile synthetic intermediates that open gateways to vast chemical space through cross-coupling chemistry. Future research will likely focus on the development of more efficient and sustainable catalytic methods for their synthesis and functionalization, the exploration of fluorinated and iodinated derivatives, and their application in novel therapeutic areas such as targeted protein degradation and chemical biology. The foundational principles and practical methodologies outlined in this guide provide a solid framework for professionals aiming to leverage the power of this remarkable heterocyclic scaffold.
References
- Thiazole: A versatile pharmacophore moiety. Current Trends in Pharmacy and Pharmaceutical Chemistry.
- Recent advances in multicomponent synthesis of functionalized thiazole derivatives: a critical review. Taylor & Francis Online.
- Thiazole. Wikipedia.
- 2-Bromothiazole | 3034-53-5. ChemicalBook.
- Pharmacological Significance of Synthetic Bioactive Thiazole Deriv
- 2-Chlorothiazole | 3034-52-4. ChemicalBook.
- An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics.
- Thiazole: A versatile pharmacophore moiety. Current Trends in Pharmacy and Pharmaceutical Chemistry.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
- Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
- Structures of some of the FDA approved drugs with thiazole and hydrazone pharmacophores.
- Sonogashira coupling of functionalized trifloyl oxazoles and thiazoles with terminal alkynes: synthesis of disubstituted heterocycles. PubMed.
- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.
- Common side reactions in the synthesis of 2-Chlorothiazole-5-thiol. Benchchem.
- Recent Advances in the Multicomponent Synthesis of Thiazoles. Emerging Horizons in Scientific Research.
- Thiazole Ring—A Biologically Active Scaffold. PMC.
- Structures of thiazole-bearing drugs recently approved by the FDA.
-
Nucleophilic substitution of 4,8-dibromobenzo[1,2-d:4,5-d']bis([1][8][21]thiadiazole) 1 with morpholine. ResearchGate.
- Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC.
- Synthesis of Brominated Thiazoles via Sequential Bromination-Debromin
- Synthesis of Thiazole. ChemicalBook.
- 2-Amino-5-bromothiazole synthesis. ChemicalBook.
- Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycet
- Oxazoles, imidazoles, and thiazoles. Science Trove.
- Chemistry of the thiazoles. Indian Academy of Sciences.
- Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters.
- Suzuki reaction. Wikipedia.
- Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling. Organic Chemistry Portal.
- The synthesis of thiazole‐2‐ and of thiazole‐5‐ carboxylic acid via a halogen‐metal exchange reaction).
- Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Deriv
Sources
- 1. Thiazole: A versatile pharmacophore moiety - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. ctppc.org [ctppc.org]
- 3. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. stm2.bookpi.org [stm2.bookpi.org]
- 8. Thiazole - Wikipedia [en.wikipedia.org]
- 9. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 10. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 11. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 12. 2-Bromothiazole | 3034-53-5 [chemicalbook.com]
- 13. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. semanticscholar.org [semanticscholar.org]
- 19. Sonogashira coupling of functionalized trifloyl oxazoles and thiazoles with terminal alkynes: synthesis of disubstituted heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry
An In-depth Guide for Researchers and Drug Development Professionals
Introduction: The "Super-Methyl" Effect in Drug Design
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desired therapeutic outcomes. Among the vast arsenal of chemical motifs available to medicinal chemists, the trifluoromethyl (CF3) group stands out for its profound and often transformative impact on a molecule's biological and physicochemical properties.[1][2] Its incorporation has become a cornerstone strategy, with approximately 20% of all FDA-approved pharmaceuticals containing this unique functional group.[3] Often dubbed a "super-methyl," the CF3 group's ability to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity makes it an indispensable tool for optimizing pharmacokinetics and pharmacodynamics.[1][4] This guide provides a comprehensive exploration of the CF3 group, elucidating the fundamental principles behind its utility and offering practical insights for its application in drug development.
Pillar 1: Unpacking the Unique Physicochemical Profile
The remarkable influence of the trifluoromethyl group stems from a unique combination of electronic, steric, and lipophilic characteristics that distinguish it sharply from its hydrocarbon analogue, the methyl group.
Potent Electronic Influence
The three highly electronegative fluorine atoms (Pauling scale: 3.98) create a powerful electron-withdrawing inductive effect, significantly altering the electronic landscape of the parent molecule.[3] This has several critical consequences:
-
Modulation of pKa: When placed near an acidic or basic center, the CF3 group can substantially alter its pKa. For example, it lowers the basicity of nearby amines and increases the acidity of adjacent protons.[4][5] This fine-tuning of a molecule's ionization state at physiological pH is crucial for optimizing solubility, receptor interaction, and cell permeability.
-
Altered Reactivity: The strong electron-withdrawing nature deactivates adjacent aromatic rings towards electrophilic attack and can stabilize nearby negative charges, influencing molecular reactivity and binding interactions.[1][3]
Lipophilicity and Membrane Permeability
A key driver for incorporating the CF3 group is to increase a molecule's lipophilicity.[1][6] This property is quantified by the Hansch-Fujita lipophilicity constant (π), where the CF3 group has a value of +0.88.[3][7] This enhancement in lipophilicity often improves a drug's ability to traverse biological membranes, a critical factor for oral absorption and distribution, including penetration of the blood-brain barrier.[6] The antidepressant Fluoxetine is a classic example, where the CF3 group facilitates efficient brain penetration, which is essential for its therapeutic action.[6][7]
Steric and Conformational Impact
While electronically distinct, the CF3 group possesses a steric profile that is often compared to an isopropyl group, making it significantly bulkier than a methyl group.[3] Its van der Waals volume is approximately 39.8 ų.[3] This size can be leveraged to probe or occupy specific hydrophobic pockets within a biological target, potentially increasing binding affinity and selectivity through enhanced hydrophobic interactions.[5][7][8]
| Property | Methyl Group (-CH₃) | Trifluoromethyl Group (-CF₃) | Rationale for Difference |
| Van der Waals Radius | ~2.0 Å | ~2.7 Å | Larger fluorine atoms increase steric bulk. |
| Hansch Lipophilicity (π) | +0.56 | +0.88 | High electronegativity of fluorine increases lipophilicity.[7] |
| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing | High electronegativity of three fluorine atoms.[3] |
| C-X Bond Energy | C-H: ~414 kJ/mol | C-F: ~485 kJ/mol | The C-F bond is one of the strongest single bonds in organic chemistry.[6][7] |
| Bioisosteric Replacement | - | Cl, CH₃ | Often used as a metabolically stable replacement for methyl or a sterically similar replacement for chlorine.[4][9] |
Pillar 2: Engineering Pharmacokinetic Excellence (ADME)
Perhaps the most celebrated role of the trifluoromethyl group in drug design is its ability to confer robust metabolic stability.
Blocking Metabolic Hotspots
The carbon-fluorine bond is exceptionally strong, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a carbon-hydrogen bond.[6][7] This inherent strength makes the CF3 group highly resistant to enzymatic degradation, particularly oxidative metabolism mediated by the cytochrome P450 (CYP) enzyme superfamily.[1][5][10]
A common and highly effective strategy in drug design is "metabolic switching," where a CF3 group is used to replace a metabolically labile site, such as a methyl or methoxy group, that is prone to CYP-mediated oxidation.[4][10][11] By blocking this primary metabolic pathway, chemists can:
-
Increase Drug Half-Life: Reducing the rate of metabolism leads to slower clearance of the parent drug.[1][10]
-
Improve Oral Bioavailability: Preventing first-pass metabolism in the liver allows more of the active drug to reach systemic circulation.[5]
-
Achieve a More Predictable PK Profile: Minimizing the formation of active or inactive metabolites leads to more consistent drug exposure.[10]
Caption: Potential binding interactions of a CF3 group in an active site.
Pillar 4: Navigating Synthetic Strategies for Trifluoromethylation
Despite its benefits, the incorporation of a CF3 group presents synthetic challenges, often requiring specialized reagents and carefully optimized conditions. [7][8]Over the past few decades, a robust toolbox of methods has been developed.
Key Trifluoromethylation Methodologies
-
Nucleophilic Trifluoromethylation: Employs reagents that deliver a "CF3-" equivalent. The most common is Ruppert's Reagent (TMSCF3), which reacts with aldehydes, ketones, and imines. [4][12]2. Electrophilic Trifluoromethylation: Utilizes reagents that deliver a "CF3+" equivalent. Hypervalent iodine compounds, such as Togni and Umemoto reagents, are widely used for the trifluoromethylation of nucleophiles like phenols and β-ketoesters. [3][6]3. Radical Trifluoromethylation: Involves the generation of a CF3 radical (•CF3), which can then add to alkenes or (hetero)arenes. These reactions are often initiated by thermal, photochemical, or redox processes, with visible-light photoredox catalysis emerging as a powerful and sustainable approach. [12][13]4. Transition-Metal-Catalyzed Cross-Coupling: Methods catalyzed by copper or palladium have become particularly effective for forming C(sp²)-CF3 bonds on aromatic and heteroaromatic rings, which are prevalent scaffolds in pharmaceuticals. [3][6]
Representative Experimental Protocol: Copper-Catalyzed Aromatic Trifluoromethylation
This protocol provides a generalized workflow for the trifluoromethylation of an aryl iodide, a common transformation in medicinal chemistry.
Objective: To synthesize an aryl-CF3 compound from an aryl-I precursor using a copper catalyst.
Materials:
-
Aryl Iodide (1.0 equiv)
-
Trifluoromethylating Agent (e.g., Potassium (trifluorovinyl)borate, 2.0 equiv)
-
Copper(I) Iodide (CuI, 0.2 equiv)
-
Ligand (e.g., 1,10-Phenanthroline, 0.4 equiv)
-
Solvent (e.g., DMF or NMP)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the Aryl Iodide, Copper(I) Iodide, and the ligand.
-
Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., Nitrogen) for 5-10 minutes.
-
Reagent Addition: Under the inert atmosphere, add the trifluoromethylating agent followed by the anhydrous solvent via syringe.
-
Reaction: Place the sealed vial in a preheated oil bath at the desired temperature (typically 80-120 °C) and stir vigorously for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired trifluoromethylated product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and HRMS.
Case Studies: Trifluoromethylated Drugs in Clinical Practice
The transformative power of the CF3 group is best illustrated by its role in several blockbuster drugs.
| Drug | Therapeutic Class | Role and Benefit of the Trifluoromethyl Group |
| Fluoxetine (Prozac) | Antidepressant (SSRI) | Enhances lipophilicity, which is critical for crossing the blood-brain barrier to exert its effect on serotonin reuptake. [4][6][7] |
| Celecoxib (Celebrex) | Anti-inflammatory (COX-2 Inhibitor) | The CF3 group on the pyrazole ring is a key determinant for selective binding to the COX-2 enzyme over COX-1, reducing gastrointestinal side effects. [4][14] |
| Sitagliptin (Januvia) | Antidiabetic (DPP-4 Inhibitor) | The trifluoromethyl group contributes to potent and selective inhibition of the DPP-4 enzyme and provides metabolic stability. |
| Ubrogepant (Ubrelvy) | Migraine Treatment (CGRP Antagonist) | The CF3 group enhances metabolic stability and contributes to high binding affinity for the CGRP receptor, leading to an effective oral therapy for acute migraine. [6][12] |
Conclusion and Future Perspectives
The trifluoromethyl group is far more than a simple methyl mimic; it is a strategic tool that endows drug candidates with a unique and powerful combination of properties. Its ability to simultaneously enhance metabolic stability, modulate lipophilicity and electronics, and improve target binding makes it a privileged motif in the rational design of new medicines. [1][7]The continued innovation in synthetic chemistry is making the incorporation of this group more efficient, selective, and sustainable. [2][13]As our understanding of drug-target interactions deepens, the strategic deployment of the trifluoromethyl group will undoubtedly continue to play a pivotal role in the development of the next generation of safer and more effective therapeutics.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Trifluoromethyl group. (n.d.). Grokipedia.
- The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Trifluoromethyl group. (n.d.). Wikipedia.
- Trifluoromethyl Definition. (2025, September 15). Fiveable.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 11). MDPI.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PMC.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 1).
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Hovione.
- Representative CF 3-containing therapeutic and agrochemical compounds. (n.d.).
- A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. (n.d.). Benchchem.
- Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. (2025, August 12).
- Examples of prominent drugs containing trifluoromethyl groups. (n.d.).
- Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calcul
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008, April 29). Beilstein Journals.
- Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. (2020, December 1). Semantic Scholar.
- The Role of Small Molecules Containing Fluorine Atoms. (2024, February 27). Encyclopedia.pub.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 5. fiveable.me [fiveable.me]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. mdpi.com [mdpi.com]
- 13. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Technical Guide: Synthesis of Bioactive Molecules Using 4-Bromo-(trifluoromethyl)thiazole Scaffolds
The following technical guide details the synthesis of bioactive molecules utilizing 4-Bromo-5-(trifluoromethyl)thiazole and its commercially prevalent isomer 4-Bromo-2-(trifluoromethyl)thiazole .
While the user specified the 5-(trifluoromethyl) isomer, the 2-(trifluoromethyl) isomer (CAS 141761-77-5) is the standard commercial building block. This guide addresses the synthesis and utility of both scaffolds, with a focus on the reaction chemistry applicable to the 4-bromo-thiazole core.
Executive Summary
The incorporation of a trifluoromethyl (-CF₃) group into a thiazole scaffold is a high-value strategy in medicinal chemistry.[1][2] The -CF₃ moiety enhances lipophilicity , improves metabolic stability (by blocking oxidative metabolism), and increases membrane permeability . The 4-bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing the rapid assembly of complex bioactive molecules.
This guide covers the synthesis, functionalization, and application of 4-bromo-(trifluoromethyl)thiazoles, specifically analyzing the 4-Bromo-5-(trifluoromethyl) and 4-Bromo-2-(trifluoromethyl) isomers.
Scaffold Analysis & Synthesis
Structural Isomers and Availability
Two primary isomers define this chemical space. The choice of isomer dictates the electronic distribution and reactivity profile of the thiazole ring.
| Isomer | Structure | CAS No.[3][4][5] | Availability | Key Features |
| 4-Bromo-2-(trifluoromethyl)thiazole | Br at C4, CF₃ at C2 | 141761-77-5 | Commercial Standard | Highly electron-deficient C4; C5-H is acidic. |
| 4-Bromo-5-(trifluoromethyl)thiazole | Br at C4, CF₃ at C5 | Rare/Custom | Synthetic Intermediate | Sterically congested C4/C5; C2-H is highly acidic. |
Synthesis of the Scaffolds
Since the 5-(trifluoromethyl) isomer is less common, its synthesis often requires de novo construction or functional group interconversion.
Route A: Synthesis of 4-Bromo-2-(trifluoromethyl)thiazole
This isomer is typically synthesized via the Hantzsch Thiazole Synthesis using trifluorothioacetamide.
-
Reagents: 2,2,2-Trifluoroethanethioamide +
-Bromoacetaldehyde (or equivalent acetal). -
Mechanism: Condensation of the thioamide sulfur with the
-halo carbon, followed by cyclodehydration. -
Bromination: Subsequent bromination at the C4 position (if not pre-installed) or C5 position depending on conditions. Note: Direct bromination of 2-(trifluoromethyl)thiazole typically occurs at C5. To get C4-Br, one often starts with a 4-bromo precursor or uses lithiation-halogenation strategies.
Route B: Synthesis of 4-Bromo-5-(trifluoromethyl)thiazole
Accessing the 5-CF₃ isomer requires specific precursors to install the trifluoromethyl group at the 5-position.
-
Precursor: 4,4,4-Trifluoro-3-oxobutanoate derivatives.
-
Protocol:
-
React ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate with thiourea .
-
Cyclization yields 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate (Regioselectivity issues: Hantzsch usually places the substituent from the halo-ketone at C4).
-
Correction: To place CF₃ at C5, one typically uses 2-bromo-3,3,3-trifluoropropene in a [3+2] cycloaddition with nitrile sulfides, or electrophilic trifluoromethylation of a 4-bromothiazole.
-
Preferred Route (Lithiation):
-
Start with 2,4-dibromo-5-(trifluoromethyl)thiazole .
-
Perform Lithium-Halogen Exchange at -78°C. The C2-Br is generally more reactive toward n-BuLi than C4-Br.
-
Quench with proton source (MeOH) to yield 4-bromo-5-(trifluoromethyl)thiazole .
-
-
Functionalization Strategies
The C4-Bromine is the primary "warhead" for diversification. The presence of the electron-withdrawing CF₃ group makes the C-Br bond highly activated for oxidative addition by Palladium(0).
Palladium-Catalyzed Cross-Coupling
The following workflows are standard for both isomers.
Suzuki-Miyaura Coupling (Biaryl Synthesis)
-
Purpose: Installation of aryl/heteroaryl groups.
-
Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 90°C.
-
Insight: The electron-deficient nature of the thiazole ring (exacerbated by CF₃) stabilizes the oxidative addition intermediate but can make the transmetallation step slower if the boronic acid is electron-poor.
Buchwald-Hartwig Amination (C-N Bond Formation)
-
Purpose: Introduction of amine pharmacophores.
-
Conditions: Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 100°C.
-
Insight: Use Xantphos or BrettPhos to prevent chelation of the catalyst by the thiazole nitrogen.
Regioselective C-H Activation (C2 vs C5)
-
For 4-Bromo-5-(trifluoromethyl)thiazole: The C2-proton is extremely acidic due to the inductive effect of the adjacent Nitrogen and Sulfur, plus the long-range pull of the 5-CF₃.
-
Reaction: Direct C-H arylation or lithiation at C2 allows for "dual-functionalization" (C2 first, then C4-Br coupling).
-
Caption: Workflow for the regioselective functionalization of 4-Bromo-5-(trifluoromethyl)thiazole, prioritizing C2 diversification followed by C4 cross-coupling.
Experimental Protocols
Protocol A: Suzuki Coupling of 4-Bromo-2-(trifluoromethyl)thiazole
Objective: Synthesis of 4-(4-methoxyphenyl)-2-(trifluoromethyl)thiazole.
-
Setup: In a 50 mL Schlenk flask, combine 4-Bromo-2-(trifluoromethyl)thiazole (1.0 eq, 232 mg, 1.0 mmol), 4-methoxyphenylboronic acid (1.2 eq, 182 mg), and K₂CO₃ (2.0 eq, 276 mg).
-
Solvent: Add 1,4-Dioxane:Water (4:1 ratio, 10 mL). Degas by sparging with Nitrogen for 10 minutes.
-
Catalyst: Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%, 41 mg).
-
Reaction: Heat to 90°C for 4 hours. Monitor by TLC (Hexane:EtOAc 8:1).
-
Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).
-
Expected Yield: 85-92%.
Protocol B: Synthesis of Thiazole-Linked Triazoles (Bioactive Hybrid)
Based on recent literature (See Ref 1), thiazole-triazole hybrids exhibit potent antimicrobial activity.
-
Starting Material: 4-Bromo-2-(trifluoromethyl)thiazole.[4][5][6][7]
-
Step 1: Sonogashira Coupling with trimethylsilylacetylene (TMSA) to install an alkyne at C4.
-
Conditions: Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, RT.
-
-
Step 2: Desilylation (K₂CO₃, MeOH) to yield the terminal alkyne.
-
Step 3: Click Chemistry (CuAAC) with an organic azide (R-N₃).
-
Conditions: CuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O.
-
Product: 4-(1-substituted-1,2,3-triazol-4-yl)-2-(trifluoromethyl)thiazole.
-
Case Studies in Drug Discovery
| Bioactive Class | Target/Activity | Role of Thiazole-CF₃ |
| Anticancer Agents | BRAF V600E Inhibitors | The thiazole ring mimics the adenine core of ATP; CF₃ occupies the hydrophobic pocket, increasing affinity. |
| Antimicrobials | DNA Gyrase Inhibitors | 4-(4-bromophenyl)-thiazol-2-amine derivatives show broad-spectrum activity. The CF₃ group prevents metabolic deactivation of the ring. |
| Pro-apoptotic Agents | Prohibitins | Trifluorothiazoline scaffolds have been identified as potent inducers of apoptosis in tumor cell lines (Ref 2). |
References
-
Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega, 2024. Link
-
A trifluorinated thiazoline scaffold leading to pro-apoptotic agents targeting prohibitins. Angewandte Chemie Int. Ed., 2014.[8] Link
-
4-Bromo-2-(trifluoromethyl)thiazole Product Page. ChemScene. Link
-
Regioselective Synthesis of 5-Trifluoromethylpyrazoles (Analogous Chemistry). Organic Chemistry Portal. Link
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Int. J. Mol.[1][2] Sci., 2022.[1][2] Link
Sources
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. Thiazolidinediones and Thiopyrans | CymitQuimica [cymitquimica.com]
- 5. chemscene.com [chemscene.com]
- 6. chemscene.com [chemscene.com]
- 7. guiding-bio.com [guiding-bio.com]
- 8. docta.ucm.es [docta.ucm.es]
Protocol for functionalizing the C-Br bond in 4-Bromo-5-(trifluoromethyl)thiazole
An In-Depth Technical Guide to the Functionalization of the C-Br Bond in 4-Bromo-5-(trifluoromethyl)thiazole
Foreword: The Strategic Value of a Trifluoromethylated Thiazole Building Block
The 4-Bromo-5-(trifluoromethyl)thiazole scaffold is a molecule of significant interest to researchers in medicinal chemistry and materials science. The thiazole ring is a common motif in a multitude of biologically active compounds, while the trifluoromethyl (CF₃) group offers profound and often beneficial alterations to a molecule's physicochemical properties. The CF₃ group can enhance metabolic stability, improve membrane permeability, and increase binding affinity by modulating electronic characteristics. The carbon-bromine bond at the 4-position serves as a versatile and reliable synthetic handle, a gateway to a diverse array of structural modifications. This guide provides a comprehensive overview of the primary protocols for functionalizing this C-Br bond, grounded in mechanistic principles to empower researchers not just to follow steps, but to understand, troubleshoot, and innovate.
Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are arguably the most powerful and versatile methods for transforming the C(sp²)-Br bond into new carbon-carbon and carbon-nitrogen bonds. The general principle involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a Palladium(0) species. The choice of ligand, base, and solvent is critical and is dictated by the specific coupling partners. The electron-withdrawing nature of the trifluoromethyl group can make the C-Br bond on the thiazole ring particularly susceptible to oxidative addition, often facilitating these reactions under milder conditions than their non-fluorinated analogues.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for its broad functional group tolerance and the general stability and low toxicity of its boronic acid coupling partners.[1]
Mechanistic Insight: The reaction is initiated by the oxidative addition of 4-bromo-5-(trifluoromethyl)thiazole to a Pd(0) complex. A critical, subsequent step is transmetalation, which requires the activation of the organoboron species by a base.[1] The base (e.g., K₂CO₃, Cs₂CO₃) forms a borate complex, enhancing the nucleophilicity of the organic group on boron and facilitating its transfer to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. The selection of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) is often crucial as they accelerate both the oxidative addition and the final reductive elimination steps.
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromo-5-(trifluoromethyl)thiazole (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), potassium carbonate (K₂CO₃, 2.0-3.0 eq.), and SPhos Pd G2 (0.02-0.05 eq.).
-
Solvent Addition: Add a degassed 4:1 mixture of dioxane and water.
-
Reaction Execution: Heat the mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-aryl-5-(trifluoromethyl)thiazole.
| Parameter | Recommended Conditions | Rationale |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ with a ligand, or a pre-catalyst like SPhos Pd G2 | Pre-catalysts offer convenience and air stability. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands accelerate key catalytic steps. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation.[1] |
| Solvent | Toluene, Dioxane, THF (often with water) | Solubilizes reactants and facilitates the catalytic cycle. |
| Temperature | 80 - 110 °C | Provides activation energy for the reaction. |
| Typical Yield | 70 - 95% | Dependent on the specific coupling partners. |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bonds, which are invaluable in constructing extended π-systems for materials science or as precursors for further transformations.[2]
Mechanistic Insight: This reaction uniquely employs a dual-catalyst system.[3] The palladium catalyst undergoes the familiar oxidative addition with the aryl bromide. Concurrently, a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne and the amine base to form a copper acetylide intermediate. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. Reductive elimination yields the alkynylated product. The amine (e.g., triethylamine, diisopropylamine) acts as both the base and often as a solvent, and strict anaerobic conditions are necessary to prevent the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[4]
Detailed Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under argon, add 4-bromo-5-(trifluoromethyl)thiazole (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and copper(I) iodide (CuI, 0.05 eq.).
-
Reagent Addition: Add anhydrous tetrahydrofuran (THF), followed by degassed triethylamine (Et₃N, 3.0 eq.). Finally, add the terminal alkyne (1.2 eq.) dropwise via syringe.
-
Reaction Execution: Stir the reaction at room temperature or heat gently to 40-50 °C for 2-8 hours. The formation of a salt precipitate (triethylammonium bromide) is typically observed. Monitor progress by TLC.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to afford the 4-alkynyl-5-(trifluoromethyl)thiazole.
| Parameter | Recommended Conditions | Rationale |
| Pd Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Standard, effective catalysts for this transformation.[2] |
| Cu Co-catalyst | Copper(I) iodide (CuI) | Forms the key copper acetylide intermediate for transmetalation.[3] |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Deprotonates the alkyne and neutralizes the HBr byproduct. |
| Solvent | THF, DMF, Toluene | Anhydrous conditions are critical.[5] |
| Temperature | 25 - 60 °C | The reaction is often facile at or near room temperature. |
| Typical Yield | 65 - 90% | Highly dependent on the stability of the alkyne. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, replacing harsher classical methods.[6] It allows for the direct coupling of amines with aryl halides.
Mechanistic Insight: The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine.[7] A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the coordinated amine, forming a palladium-amido complex. The final, crucial step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst. The choice of ligand is paramount and often depends on the class of amine being coupled (primary, secondary, etc.), with bulky biarylphosphine ligands being highly effective.[8]
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strict argon atmosphere, add NaOt-Bu (1.4 eq.) to a dry Schlenk flask. Add 4-bromo-5-(trifluoromethyl)thiazole (1.0 eq.), the amine (1.2 eq.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), and a suitable ligand (e.g., XPhos, 0.05 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction Execution: Seal the flask and heat to 90-110 °C for 6-24 hours, with stirring. Monitor by LC-MS.
-
Workup: Cool the reaction, dilute with ethyl acetate, and carefully quench with water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
| Parameter | Recommended Conditions | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃/XPhos, Pd(OAc)₂/BINAP | Ligand choice is critical for reaction success.[9] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Must be strong enough to deprotonate the amine complex. |
| Solvent | Toluene, Dioxane | Anhydrous and oxygen-free conditions are essential. |
| Temperature | 90 - 110 °C | Required for efficient reductive elimination. |
| Typical Yield | 60 - 85% | Can be lower for less nucleophilic or sterically hindered amines. |
Metal-Halogen Exchange: Generating Potent Nucleophiles
An alternative strategy to cross-coupling is metal-halogen exchange, which transforms the electrophilic C-Br bond into a strongly nucleophilic organometallic C-Metal bond. This approach is powerful but requires strict control of reaction conditions, particularly temperature.
Low-Temperature Lithiation and Electrophilic Quench
Mechanistic Insight: Treatment of the aryl bromide with a strong organolithium base, such as n-butyllithium, at very low temperatures (-78 °C) can induce a metal-halogen exchange. This process is rapid and efficient, generating a highly reactive 4-lithio-5-(trifluoromethyl)thiazole intermediate. The extremely low temperature is critical to prevent this potent nucleophile/base from attacking the solvent or other functional groups on the molecule.[10] Once formed, this intermediate can be "quenched" by adding a suitable electrophile (e.g., CO₂, aldehydes, ketones, alkyl halides) to form a new C-C or C-heteroatom bond.
Workflow for Lithiation and Electrophilic Quench
Caption: Workflow for low-temperature lithiation and electrophilic quench.
Detailed Experimental Protocol: Lithiation and Carboxylation
-
Reaction Setup: To a flame-dried, three-neck flask equipped with a thermometer and under an argon atmosphere, add a solution of 4-bromo-5-(trifluoromethyl)thiazole (1.0 eq.) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq., solution in hexanes) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 20 minutes.
-
Electrophilic Quench: Bubble dry carbon dioxide gas through the solution for 30 minutes at -78 °C, or pour the mixture over crushed dry ice.
-
Workup: Allow the mixture to warm to room temperature. Quench with 1M HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the crude acid product by recrystallization or column chromatography to yield 5-(trifluoromethyl)thiazole-4-carboxylic acid.
Nucleophilic Aromatic Substitution (SNAr)
While less common for aryl bromides compared to aryl fluorides or chlorides, SNAr can be a viable pathway if the aromatic ring is sufficiently electron-deficient.
Mechanistic Insight: The SNAr reaction proceeds via an addition-elimination mechanism.[11] A nucleophile attacks the carbon bearing the leaving group (bromide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12] The presence of the strongly electron-withdrawing CF₃ group is critical, as it helps to stabilize this negative charge. The subsequent elimination of the bromide ion restores the aromaticity of the ring, yielding the substituted product. This pathway does not require a metal catalyst but often needs strong nucleophiles and polar aprotic solvents (e.g., DMSO, DMF) to proceed efficiently.
Detailed Experimental Protocol: SNAr with Sodium Methoxide
-
Reaction Setup: To a solution of 4-bromo-5-(trifluoromethyl)thiazole (1.0 eq.) in anhydrous DMSO, add sodium methoxide (NaOMe, 2.0-3.0 eq.).
-
Reaction Execution: Heat the mixture to 80-120 °C in a sealed tube. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it into ice water.
-
Purification: Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield 4-methoxy-5-(trifluoromethyl)thiazole.
Conclusion and Strategic Comparison
The functionalization of the C-Br bond in 4-bromo-5-(trifluoromethyl)thiazole offers a rich landscape of synthetic possibilities. The choice of method depends on the desired final product and the functional group tolerance required.
-
Palladium-catalyzed reactions offer the broadest scope and highest functional group tolerance, making them the default choice for complex molecule synthesis.
-
Metal-halogen exchange is a powerful method for installing carbon-based functional groups via electrophilic trapping but requires stringent control over temperature and atmospheric conditions.
-
Nucleophilic aromatic substitution provides a metal-free alternative, best suited for introducing strong nucleophiles, but may require harsher conditions.
By understanding the mechanistic underpinnings of each protocol, researchers can make informed decisions to efficiently and effectively derivatize this valuable synthetic building block.
References
-
Optimization of the Sonogashira coupling of 4-bromo-3-... | Download Table - ResearchGate. (n.d.). Retrieved February 14, 2024, from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 14, 2024, from [Link]
-
Nucleophilic aromatic substitution - Wikipedia. (n.d.). Retrieved February 14, 2024, from [Link]
-
Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. (n.d.). Retrieved February 14, 2024, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 14, 2024, from [Link]
-
Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2024, from [Link]
-
Grignard Reaction. (n.d.). Retrieved February 14, 2024, from [Link]
-
-
The Grignard Reaction. (n.d.). Retrieved February 14, 2024, from [Link]
-
-
Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved February 14, 2024, from [Link]
-
Heck reaction - Wikipedia. (n.d.). Retrieved February 14, 2024, from [Link]
-
Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. (2021, September 9). Retrieved February 14, 2024, from [Link]
-
Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters | Organic Letters - ACS Publications. (2009, July 22). Retrieved February 14, 2024, from [Link]
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC. (n.d.). Retrieved February 14, 2024, from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2024, from [Link]
-
Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. (2017, December 6). Retrieved February 14, 2024, from [Link]
-
Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. (n.d.). Retrieved February 14, 2024, from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2024, from [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. (2007, February 17). Retrieved February 14, 2024, from [Link]
-
Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates - PMC. (2025, May 25). Retrieved February 14, 2024, from [Link]
-
16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2022, September 24). Retrieved February 14, 2024, from [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025, December 1). Retrieved February 14, 2024, from [Link]
-
Concerted nucleophilic aromatic substitutions - Harvard DASH. (n.d.). Retrieved February 14, 2024, from [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Retrieved February 14, 2024, from [Link]
-
A Domino Approach of Heck Coupling for the Synthesis of β-Trifluoromethylstyrenes | Organic Letters - ACS Publications. (2012, February 3). Retrieved February 14, 2024, from [Link]
-
Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. (2025, July 8). Retrieved February 14, 2024, from [Link]
-
Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives - Semantic Scholar. (n.d.). Retrieved February 14, 2024, from [Link]
-
Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC. (2023, July 17). Retrieved February 14, 2024, from [Link]
-
Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. (2017, December 6). Retrieved February 14, 2024, from [Link]
-
Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes - Infoscience. (n.d.). Retrieved February 14, 2024, from [Link]
-
Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles - ResearchGate. (2025, August 6). Retrieved February 14, 2024, from [Link]
-
Recent advance in the C–F bond functionalization of trifluoromethyl-containing compounds - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved February 14, 2024, from [Link]
-
(A) Synthesis of 4,5-disubstituted thiazoles; (B) general synthetic... - ResearchGate. (n.d.). Retrieved February 14, 2024, from [Link]
-
Current Chemistry Letters Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl) - Growing Science. (n.d.). Retrieved February 14, 2024, from [Link]
-
Synthesis of New Thiazole Derivatives Bearing Thiazolidin-4(5H)-One Structure and Evaluation of Their Antimicrobial Activity - SciELO. (2022, June 10). Retrieved February 14, 2024, from [Link]
-
Get the F Out! C-F Bond Functionalization - Baran Lab. (2020, May 4). Retrieved February 14, 2024, from [Link]
-
Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. (n.d.). Retrieved February 14, 2024, from [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. (2024, December 20). Retrieved February 14, 2024, from [Link]
-
SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC. (n.d.). Retrieved February 14, 2024, from [Link]
-
Suzuki Cross Coupling of 4-Bromobenzyl-(1H) - reposiTUm. (n.d.). Retrieved February 14, 2024, from [Link]
-
CAS 2095781-77-2 | 4-Bromo-2-phenyl-5-(trifluoromethyl)thiazole. (n.d.). Retrieved February 14, 2024, from [Link]
-
Photocatalytic sequential C–H functionalization expediting acetoxymalonylation of imidazo heterocycles - Beilstein Journals. (2023, May 12). Retrieved February 14, 2024, from [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Strategic Functionalization of 4-Bromo-5-(trifluoromethyl)thiazole: A Technical Guide
This guide details the strategic derivatization of 4-Bromo-5-(trifluoromethyl)thiazole , a high-value scaffold characterized by its unique "push-pull" electronic architecture. The presence of the electron-withdrawing trifluoromethyl group (–CF₃) at C5 and the brominated handle at C4 creates a distinct reactivity profile that differs significantly from non-fluorinated thiazoles.
Executive Summary & Scaffold Architecture
The 4-Bromo-5-(trifluoromethyl)thiazole scaffold represents a compact, electron-deficient heteroaromatic core. Its utility in drug discovery stems from the orthogonality between the C2-H acidic site and the C4-Br electrophilic site , modulated by the strong inductive effect of the C5-CF₃ group .
Electronic & Steric Profile
-
C2 Position (Nucleophilic/Acidic Head): The C2 proton is highly acidic (
estimated < 27 in DMSO) due to the cumulative electron-withdrawing effects of the adjacent Nitrogen, Sulfur, and the distal C5-CF₃ group. This site is primed for C–H activation and deprotolithiation . -
C4 Position (Electrophilic Shoulder): The C4-Br bond is the primary handle for cross-coupling. However, the adjacent bulky CF₃ group imposes steric constraints, often requiring specialized ligands (e.g., Buchwald biaryl phosphines) for efficient oxidative addition.
-
C5 Position (Lipophilic Shield): The –CF₃ group is generally inert but critical for metabolic stability (blocking C5 oxidation) and lipophilicity modulation.
Reactivity Map & Decision Matrix
The functionalization strategy depends on the desired substitution pattern. The high acidity of C2-H presents both an opportunity (direct functionalization) and a liability (base-mediated decomposition during C4 coupling).
Figure 1: Divergent reactivity pathways. Route A prioritizes C2 functionalization to leverage innate acidity. Route B targets C4 but requires careful base selection to avoid C2 side reactions.
Module A: C2-Functionalization (The "Acidic First" Strategy)
Functionalizing C2 first is often advantageous to "cap" the acidic proton, preventing interference during subsequent C4 transformations.
Regioselective C–H Arylation
Direct Pd-catalyzed C–H arylation is superior to lithiation for introducing aryl groups, avoiding cryogenic conditions and "Halogen Dance" risks. The electron-deficient nature of the ring facilitates the Concerted Metallation-Deprotonation (CMD) mechanism.
-
Mechanism: Pd(II) coordinates to N3; carbonate/pivalate base assists in deprotonating C2.
-
Catalyst System: Pd(OAc)₂ / P(t-Bu)₃ or Pd(PPh₃)₄.
-
Critical Additive: Ag₂CO₃ or CuI is often required to lower the activation energy for C–H cleavage.
Protocol: C2-Arylation with Aryl Iodides
-
Charge: Reactor with 4-Bromo-5-(trifluoromethyl)thiazole (1.0 equiv), Aryl Iodide (1.2 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Ag₂CO₃ (2.0 equiv).
-
Solvent: Anhydrous DMF or Dioxane (0.2 M).
-
Conditions: Heat to 100–120 °C under Argon for 12–18 h.
-
Workup: Filter through Celite (Ag salts are sticky), concentrate, and purify via silica flash chromatography.
Deprotolithiation & Electrophilic Trapping
Direct lithiation is possible but fraught with the risk of Halogen Dance (migration of Br from C4 to C2).
-
Reagent Choice: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of n-BuLi. LiTMP is non-nucleophilic, preventing nucleophilic attack at the C2 position or bromine-lithium exchange at C4.
-
Temperature Control: Reaction must be kept at -78 °C. Warming above -60 °C promotes the migration of the C4-Br to the C2-Li position (thermodynamic equilibration).
Module B: C4-Functionalization (The "Coupling" Strategy)
Targeting the C4-Br bond while leaving C2-H intact requires mild bases. Strong bases (KOtBu, NaOEt) will deprotonate C2, poisoning the catalyst or leading to homocoupling.
Suzuki-Miyaura Coupling
The steric bulk of the C5-CF₃ group hinders the oxidative addition of Palladium into the C4-Br bond. Ligands with small cone angles (like PPh₃) are often ineffective.
-
Ligand Selection: Use electron-rich, bulky biaryl phosphines like XPhos or SPhos . These facilitate oxidative addition and stabilize the Pd(0) species.
-
Base Selection: Use inorganic bases like K₃PO₄ or CsF (anhydrous). Avoid hydroxides or alkoxides.
Protocol: C4-Selective Suzuki Coupling
-
Charge: 4-Bromo-5-(trifluoromethyl)thiazole (1.0 equiv), Boronic Acid (1.5 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4-8 mol%), and K₃PO₄ (3.0 equiv).
-
Solvent: Toluene/Water (10:1) or anhydrous 1,4-Dioxane.
-
Conditions: Degas thoroughly. Heat at 80 °C for 4–8 h.
-
Note: Monitoring is crucial. If C2-arylation side products appear, switch to anhydrous conditions with CsF.
-
The "Halogen Dance" Risk Analysis
A critical failure mode in thiazole chemistry is the base-catalyzed Halogen Dance (HD). Upon lithiation at C2, the C4-bromo substituent can migrate to C2, resulting in a thermodynamically more stable species but a scrambled product.
Figure 2: Mechanism of the Halogen Dance. The migration of Bromine is driven by the stability of the resulting carbanion. Strict temperature control is the only mitigation.
Summary of Reaction Conditions
| Transformation | Reagents | Catalyst/Ligand | Key Condition | Selectivity Risk |
| C2-Arylation | Ar-I, Ag₂CO₃ | Pd(OAc)₂ / PPh₃ | 120°C, DMF | High (C2 preferred) |
| C2-Lithiation | LiTMP, Electrophile | None | -78°C Strict | Halogen Dance (C4→C2) |
| C4-Suzuki | Ar-B(OH)₂, K₃PO₄ | Pd₂(dba)₃ / XPhos | 80°C, Dioxane | C2-Deprotonation |
| C4-Amination | Amine, Cs₂CO₃ | Pd-PEPPSI-IPr | 100°C, Toluene | C2-H Activation |
References
-
Synthesis of Brominated Thiazoles via Sequential Bromination-Debromin
-
Source: Journal of Organic Chemistry (2017).[1]
- Context: Describes the fundamental preparation of bromothiazole scaffolds, including selective debromination strategies to access specific isomers like 4-bromothiazole
-
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides.
- Source: Chemical Science (2016).
- Context: Comprehensive analysis of ligand effects on the regioselectivity of cross-couplings in polyhalogenated heterocycles, specifically discussing thiazole C2 vs C4/C5 selectivity.
-
Ligand-Free Palladium-Catalyzed Direct Aryl
- Source: Journal of Organic Chemistry (2009).
- Context: Establishes the protocol for C2-H activation using low catalyst loadings, a key method for functionalizing the "Head" of the scaffold.
-
Halogen 'dance': A Way to Extend the Boundaries of Arene Deprotolithi
- Source: ResearchG
- Context: Detailed mechanistic insight into the halogen migration phenomenon in thiazoles and thiophenes upon lithi
Sources
Experimental procedure for a Heck reaction with 4-Bromo-5-(trifluoromethyl)thiazole
[1]
Executive Summary
This technical guide details the optimized protocol for the Mizoroki-Heck cross-coupling of 4-Bromo-5-(trifluoromethyl)thiazole .[1] This substrate represents a high-value fluorinated heteroaryl scaffold in drug discovery, often utilized as a bioisostere for metabolically labile aromatics.[1]
The presence of the trifluoromethyl (
Part 1: Strategic Analysis & Mechanistic Grounding[1]
Substrate Reactivity Profile
The 4-bromo-5-(trifluoromethyl)thiazole substrate presents a dichotomy in reactivity:
-
Activation (Pro): The strong electron-withdrawing nature of the
group (Hammett ) combined with the inherent electron-deficiency of the thiazole ring makes the C4-Br bond highly reactive toward oxidative addition.[1] -
Deactivation/Poisoning (Con): The thiazole sulfur and nitrogen atoms are Lewis basic sites that can competitively coordinate to the Palladium center, potentially displacing phosphine ligands and arresting the catalytic cycle (formation of "Palladium Black").
Catalyst & Ligand Selection Strategy
To counteract heteroatom coordination, we employ a "Ligand-Accelerated" strategy.
-
Catalyst:
is preferred over to avoid introducing excess triphenylphosphine oxide impurities and to allow precise control over the L:Pd ratio. -
Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or
.[1]-
Rationale: Bidentate ligands with a wide bite angle (like Xantphos) facilitate the reductive elimination step, which is often the turnover-limiting step for electron-deficient heterocycles.[1] Alternatively, bulky monodentate phosphines prevent the formation of inactive bis-palladium species.
-
-
Base: Cesium Carbonate (
) .[1][2][3][4]-
Rationale: Unlike amine bases (
), inorganic carbonates minimize nucleophilic attack on the electron-deficient thiazole ring (e.g., at the C2 position) and effectively neutralize the HBr byproduct.
-
Part 2: Experimental Protocol
Materials & Stoichiometry[1]
| Component | Role | Equivalents | Notes |
| 4-Bromo-5-(trifluoromethyl)thiazole | Substrate | 1.0 equiv | Limiting reagent.[1] |
| Alkene (e.g., | Coupling Partner | 1.5 equiv | Excess drives reaction to completion.[1] |
| Pre-catalyst | 0.05 equiv (5 mol%) | High purity grade (99%+).[1] | |
| Xantphos | Ligand | 0.10 equiv (10 mol%) | 2:1 L:Pd ratio is critical.[1] |
| Base | 2.0 equiv | Must be anhydrous/dried. | |
| DMF (N,N-Dimethylformamide) | Solvent | [0.2 M] | Anhydrous, degassed.[1] |
Step-by-Step Methodology
Phase 1: Catalyst Pre-Complexation (Critical for Heterocycles)
-
In a flame-dried Schlenk tube or microwave vial, charge
(5 mol%) and Xantphos (10 mol%). -
Add anhydrous DMF (50% of total volume).
-
Stir at room temperature for 15 minutes under Argon.
-
Observation: The solution should transition from orange to a clear yellow/pale orange, indicating the formation of the active
species in situ.
-
Phase 2: Reaction Assembly
4. Add 4-Bromo-5-(trifluoromethyl)thiazole (1.0 equiv) and
Phase 3: Thermal Activation 9. Place the vessel in a pre-heated oil block at 90°C .
- Note: Do not exceed 110°C. The
group stabilizes the ring, but thermal decomposition of the thiazole C-S bond is possible at extreme temperatures.
- Monitor via LC-MS or TLC every 2 hours.
- Endpoint: Disappearance of the bromide peak (
and pattern). Typical reaction time: 4–12 hours.
Phase 4: Workup & Purification 11. Cool to room temperature. 12. Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove Pd black and inorganic salts. 13. Wash the filtrate with Water (3x) and Brine (1x) to remove DMF.
- Caution: Thiazoles can be partially water-soluble; back-extract aqueous layers.[1]
- Dry over
, concentrate, and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
Part 3: Visualization of Workflows
Catalytic Cycle Diagram
This diagram illustrates the specific pathway for the trifluoromethyl-thiazole substrate, highlighting the oxidative addition facilitation by the
Caption: The Pd(0)/Pd(II) catalytic cycle optimized for electron-deficient heteroaryl bromides.
Experimental Decision Workflow
A logic flow for troubleshooting and optimizing the reaction conditions.[5]
Caption: Decision tree for reaction monitoring and troubleshooting based on LCMS data.
Part 4: Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning by Thiazole Sulfur.[1] | Switch to a highly active, bulky ligand system: |
| Regioisomers Observed | Migration of the double bond (Isomerization). | Add AgOTf (1.0 equiv) to sequester bromide, creating a cationic Pd species that suppresses isomerization. |
| Homocoupling (Ar-Ar) | Oxidative homocoupling of the boronic acid (if Suzuki) or disproportionation.[1] | Ensure strict oxygen-free conditions.[1] Degas solvents thoroughly. |
| Dehydrofluorination | Loss of F from | Avoid strong alkoxide bases (NaOtBu).[1] Stick to |
References
-
Heck Reaction Overview & Mechanism
-
Specific Reactivity of Trifluoromethyl-Heterocycles
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022).[1] MDPI. Retrieved from [1]
-
Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. (2016). Beilstein Journal of Organic Chemistry. Retrieved from [1]
-
-
Ligand Selection for Heteroaryl Couplings
An In-depth Technical Guide to Troubleshooting and Optimization in Drug Development
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for troubleshooting and optimizing processes throughout the drug development lifecycle. By integrating foundational principles with advanced, field-proven strategies, this document serves as an essential resource for enhancing efficiency, ensuring data integrity, and accelerating the path to regulatory approval.
Section 1: The Proactive Paradigm: Quality by Design (QbD) and Risk Management
Modern drug development has shifted from a reactive "quality by testing" approach to a proactive "quality by design" (QbD) philosophy.[1][2] This systematic approach, championed by regulatory bodies like the U.S. Food and Drug Administration (FDA), builds quality into products and processes from the very beginning.[1][3][4][5] The core principle of QbD is that quality cannot be tested into a product; it must be designed into it.[3][6]
The International Council for Harmonisation (ICH) provides a framework for implementing QbD through its guidelines. ICH Q8(R2) outlines the principles of pharmaceutical development, emphasizing a science and risk-based approach.[7][8][9][10] This involves defining a Quality Target Product Profile (QTPP), which serves as the foundation for all development efforts, and identifying Critical Quality Attributes (CQAs) that must be controlled to ensure the desired product performance.[3][4][8]
Complementing this is ICH Q9, which details Quality Risk Management (QRM).[11][12] QRM is a systematic process for the assessment, control, communication, and review of risks to the quality of the drug product across its lifecycle.[11][13][14] By proactively identifying and mitigating potential risks, QRM enables more informed decision-making and efficient use of resources.[13][14]
The key elements of a QbD approach are:
-
Quality Target Product Profile (QTPP): A prospective summary of the characteristics of a drug product that ideally will be achieved to ensure the desired quality, taking into account safety and efficacy.[3][4]
-
Critical Quality Attributes (CQAs): Measurable product characteristics that must be controlled to ensure the desired performance.[1]
-
Critical Process Parameters (CPPs): Process variables that significantly influence product quality.[1]
-
Design Space: The multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality.[15]
By understanding the relationships between CPPs, material attributes, and CQAs, a robust control strategy can be developed to ensure consistent product quality.[3]
Section 2: Foundational Troubleshooting: Root Cause Analysis (RCA)
Even with a robust QbD framework, deviations and unexpected issues can arise. When they do, a structured approach to troubleshooting is essential to move beyond symptom-based fixes and address the underlying issues. Root Cause Analysis (RCA) is a systematic methodology for identifying the fundamental causes of problems to prevent their recurrence.[16][17] Regulatory bodies like the FDA and ISO emphasize the importance of RCA in demonstrating proactive risk management.[16]
A typical RCA process involves several key steps:
-
Define the Problem: Clearly and concisely describe the issue and its impact.[16]
-
Gather Data: Collect all relevant information, including batch records, equipment logs, environmental monitoring data, and staff observations.[16][18]
-
Identify Possible Causal Factors: Brainstorm potential causes, often using tools like the Fishbone (Ishikawa) diagram or the "5 Whys" technique.[17][18]
-
Determine the Root Cause(s): Analyze the collected data to identify the most likely root cause(s).[18]
-
Implement Corrective and Preventive Actions (CAPAs): Develop and implement solutions that address the root cause(s) to prevent the problem from happening again.
Visualizing Root Cause Analysis: The Fishbone Diagram
The Fishbone diagram is a powerful tool for visualizing the potential causes of a problem by categorizing them into logical groups. This helps teams to systematically explore all possibilities.
Caption: Fishbone diagram illustrating potential causes of assay failure.
Section 3: Optimization in Preclinical Development
The preclinical stage is fraught with challenges, from target validation to lead optimization.[19][20][21][22][23] A high percentage of drug candidates fail before reaching clinical trials, often due to a lack of efficacy or unforeseen toxicity.[19][20] Systematic optimization of experimental design and execution is critical to improving the success rate.
High-Throughput Screening (HTS) Troubleshooting
HTS is a cornerstone of modern drug discovery, allowing for the rapid screening of vast compound libraries.[24] However, HTS assays are susceptible to various issues that can lead to false positives or negatives.[25][26]
Common HTS Issues and Solutions
| Issue | Potential Cause(s) | Troubleshooting & Optimization Strategy |
| High Z' Factor Variability | Inconsistent liquid handling, temperature fluctuations, reagent instability. | Validate liquid handler performance, ensure stable incubation conditions, perform reagent stability studies. |
| High False Positive Rate | Compound autofluorescence, non-specific binding, assay artifacts. | Implement counter-screens (e.g., without the target protein), use alternative detection methods, perform structural analysis of hits. |
| High False Negative Rate | Insufficient compound concentration, short incubation time, low assay sensitivity. | Optimize compound concentration, extend incubation time, improve assay signal-to-background ratio. |
| Edge Effects | Evaporation from wells on the plate perimeter, temperature gradients across the plate. | Use plates with moats, ensure uniform incubation, and exclude perimeter wells from analysis if necessary. |
A robust HTS workflow includes rigorous assay development, miniaturization, and validation before initiating the full screen.[26][27] This includes a "dry run" with controls to ensure a consistently high Z' factor (>0.5) and a pilot screen of a small compound set to test the entire process.[27]
Assay Optimization with Design of Experiments (DoE)
Design of Experiments (DoE) is a powerful statistical methodology for systematically and efficiently optimizing complex processes.[28][29][30] Unlike the traditional one-factor-at-a-time (OFAT) approach, DoE allows for the simultaneous variation of multiple factors, enabling the study of interactions between them.[28][29] This is particularly valuable for optimizing biological assays, where numerous parameters can influence performance.[28][31][32]
DoE Workflow for Assay Optimization
Caption: A streamlined workflow for assay optimization using DoE.
By applying DoE, researchers can identify the optimal conditions for an assay with fewer experimental runs, leading to improved robustness, reproducibility, and efficiency.[30][31]
Section 4: Navigating CMC and Formulation Challenges
Chemistry, Manufacturing, and Controls (CMC) activities are critical for ensuring the quality, safety, and efficacy of the final drug product. Formulation development, in particular, presents numerous challenges that require careful troubleshooting and optimization.
Common Formulation and Stability Hurdles
A significant challenge in formulation is dealing with active pharmaceutical ingredients (APIs) that have poor solubility, which can lead to low bioavailability.[33] Stability is another major concern, as chemical degradation, oxidation, and moisture sensitivity can compromise the drug's effectiveness and shelf life.[33][34]
Strategies for Overcoming Formulation Challenges
| Challenge | Mitigation and Optimization Strategies |
| Poor Solubility | Solid dispersions, nanosuspensions, lipid-based formulations, prodrugs. |
| Chemical Instability | Use of antioxidants, selection of compatible excipients, control of pH and moisture.[35] |
| Physical Instability | Control of polymorphism, prevention of aggregation through formulation design. |
| Scale-up Issues | Early consideration of process parameters (e.g., mixing speed, heating/cooling rates), use of scalable manufacturing technologies.[33][36] |
The Role of Process Analytical Technology (PAT)
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes.[37][38][39] The goal of PAT is to enhance process understanding and control, ensuring that the final product consistently meets quality standards.[6][38][39][40]
By integrating in-line or on-line analytical tools, PAT allows for real-time monitoring of CPPs and CQAs.[38][40] This provides a deeper understanding of the manufacturing process and enables immediate adjustments to be made if deviations occur, reducing variability and the likelihood of batch failures.[38]
Section 5: Detailed Experimental Protocols
Protocol: Root Cause Analysis of a Failed PCR Amplification
Objective: To systematically identify the root cause of a failed Polymerase Chain Reaction (PCR) and implement effective corrective actions.
Materials:
-
Failed PCR reaction components (template DNA, primers, dNTPs, polymerase, buffer)
-
New reagents for testing
-
Positive and negative controls
-
Thermal cycler
-
Gel electrophoresis system
Procedure:
-
Problem Definition: Clearly state the problem (e.g., "No amplification of the target DNA sequence in the test sample, while the positive control worked/failed").
-
Initial Data Collection: Review the PCR protocol, reagent lot numbers, and thermal cycler logs. Note any deviations from the standard operating procedure (SOP).
-
Hypothesis Generation (Fishbone Analysis):
-
Reagents: Degraded primers, contaminated water, incorrect dNTP concentration, inactive polymerase.
-
Template: Low DNA quality/quantity, presence of inhibitors.
-
Protocol: Incorrect annealing temperature, insufficient extension time.
-
Equipment: Malfunctioning thermal cycler.
-
-
Systematic Testing:
-
Component Swapping: Set up a series of reactions, systematically replacing one component of the failed reaction with a new, validated component at a time.
-
Reaction 1: Original failed reaction (control).
-
Reaction 2: Replace primers with new stock.
-
Reaction 3: Replace template DNA with a known good sample.
-
Reaction 4: Replace polymerase/buffer with new stock.
-
Reaction 5: Use all new reagents.
-
-
Gradient PCR: If primer or protocol issues are suspected, run a gradient PCR to optimize the annealing temperature.
-
-
Data Analysis: Analyze the results of the systematic tests via gel electrophoresis. The reaction that successfully amplifies the target indicates the faulty component.
-
Root Cause Determination and CAPA:
-
If a reagent was faulty, the root cause is reagent integrity. CAPA: Discard the old reagent and implement a stricter inventory and quality control check for new reagents.
-
If the template was the issue, the root cause is sample quality. CAPA: Re-purify the DNA sample and quantify it accurately. Include a check for inhibitors.[41]
-
If the protocol was suboptimal, the root cause is the method itself. CAPA: Revise the SOP with the optimized annealing temperature or other parameters.
-
Conclusion
A proactive and systematic approach to troubleshooting and optimization is fundamental to successful drug development. By embedding the principles of Quality by Design and Quality Risk Management into the entire product lifecycle, organizations can enhance process understanding, reduce variability, and improve the consistency of product quality. When challenges inevitably arise, a structured methodology like Root Cause Analysis, combined with powerful optimization tools such as Design of Experiments, enables scientific teams to identify and resolve issues efficiently. The integration of Process Analytical Technology further strengthens process control by providing real-time data for informed decision-making. By adopting these advanced frameworks and methodologies, the pharmaceutical industry can navigate the complexities of drug development more effectively, ultimately accelerating the delivery of safe and efficacious medicines to patients.
References
-
Process analytical technology - Wikipedia. Available from: [Link]
-
Understanding Pharmaceutical Quality by Design - PMC - NIH. Available from: [Link]
-
Process Analytical Technology: Enhancing Pharma Development. Available from: [Link]
-
ICH Q8 Explained: A Guide to Pharmaceutical Development & QbD - IntuitionLabs.ai. Available from: [Link]
-
Process Analytical Technology (PAT) in Pharmaceuticals | Pharmaguideline. Available from: [Link]
-
Quality by Design in Pharmaceutical Manufacturing: A Complete Guide for Modern Drug Development - PharmaSource. Available from: [Link]
-
Understanding ICH Q9 Quality Risk Management - Scilife. Available from: [Link]
-
Mastering ICH Q8 R2: A Guide to Quality by Design in Pharma - Cognidox. Available from: [Link]
-
Process Analytical Technology (PAT) in Pharmaceutical Development and its Application. Available from: [Link]
-
Implementing ICH Q9 for GMP quality risk management compliance - Eurofins. Available from: [Link]
-
ICH Q9 Quality risk management - Scientific guideline | European Medicines Agency (EMA). Available from: [Link]
-
ICH Guideline Q8 Pharmaceutical Development | PPTX - Slideshare. Available from: [Link]
-
FDA Guidance for Industry PAT – A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance. Available from: [Link]
-
Quality by Design (QbD): Principles to Develop Successful Products - Scilife. Available from: [Link]
-
Understanding the Quality by Design Philosophy - West Pharmaceutical Services. Available from: [Link]
-
ICH Q8 (R2) Pharmaceutical development - Scientific guideline. Available from: [Link]
-
Design of Experiments for Bioassay Optimisation (with RoukenBio) - Quantics Biostatistics. Available from: [Link]
-
Stability and bioequivalence challenges in generic drug formulation: A regulatory perspective - GSC Online Press. Available from: [Link]
-
ICH Q9 Revision 1: Updates to Enhance Quality Risk Management in the Pharmaceutical Industry and a Pathway to a Robust Contamination Control Strategy | CAI. Available from: [Link]
-
Optimising Potency Assays with Design of Experiments (DoE) - Educo Life Sciences. Available from: [Link]
-
Quality Risk Management (QRM) in Pharmaceuticals | ICH Q9 Guidelines, Process & Tools. Available from: [Link]
-
What is Design of Experiments (DOE)? - Synthace. Available from: [Link]
-
Challenges in Drug Formulation: Solving Complex Problems | SciTechnol. Available from: [Link]
-
Q8(R2) - ICH. Available from: [Link]
-
Root Cause Analysis (RCA) in Forensic Science - Justice.gov. Available from: [Link]
-
Optimizing Pharmaceutical Processes and Enhancing Biological Experimental Design Efficiency with Design of Experiments Methodology - Aragen Life Sciences. Available from: [Link]
-
Root Cause Analysis (RCA) Quick Guide - LabHQ. Available from: [Link]
-
Tech Briefing: Use of Design of Experiment (DOE) for Bioassay Development - BEBPA. Available from: [Link]
-
Key Challenges in Pharmaceutical Formulation Development and Evidence‑Based Mitigation Strategies - Pharmaffiliates. Available from: [Link]
-
Root Cause Analysis: Unraveling Common Laboratory Challenges - PMC. Available from: [Link]
-
Five stability risks that can undermine drug formulation - News-Medical. Available from: [Link]
-
Are You Accounting for These Stability Risks in Drug Formulation? | My Website. Available from: [Link]
-
Understanding Root Cause Analysis and Corrective Actions in Laboratories – NAC. Available from: [Link]
-
Advances in Drug Discovery: Navigating Challenges and Embracing Innovation. Available from: [Link]
-
Tackling Drug Discovery Challenges in Pharma. Available from: [Link]
-
A Troubleshooting Guide for Topical Drug Manufacturing | Pharmaceutical Technology. Available from: [Link]
-
Root Cause Analysis Procedure - CDC. Available from: [Link]
-
What are the current challenges of drug discovery? - Lifebit. Available from: [Link]
-
Dealing With The Challenges Of Drug Discovery | ZeClinics CRO. Available from: [Link]
-
Dealing with the challenges of drug discovery | CAS. Available from: [Link]
-
High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Available from: [Link]
-
What I should do if my the validation of the top drugs from high-throughput screening turns to be negative? | ResearchGate. Available from: [Link]
-
Troubleshooting in Pharma Formulations Drug Development Services. Available from: [Link]
-
Troubleshooting in pharmaceutical manufacturing: expert solutions. Available from: [Link]
-
High-throughput screening (HTS) | BMG LABTECH. Available from: [Link]
-
High-Throughput Screening - Drug Discovery - Technology Networks. Available from: [Link]
-
Pcr Troubleshooting And Optimization The Essential Guide. Available from: [Link]
-
PCR Troubleshooting and Optimization: The Essential Guide - Caister Academic Press. Available from: [Link]
Sources
- 1. pharmasource.global [pharmasource.global]
- 2. Understanding the Quality by Design Philosophy - West [westpharma.com]
- 3. Understanding Pharmaceutical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quality by Design (QbD): A Proactive Approach to Pharmaceutical Manufacturing - Performance Validation [perfval.com]
- 5. scilife.io [scilife.io]
- 6. Process Analytical Technology (PAT) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. cognidox.com [cognidox.com]
- 9. ICH Q8 (R2) Pharmaceutical development - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. scilife.io [scilife.io]
- 12. ICH Q9 Quality risk management - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. Implementing ICH Q9 for GMP quality risk management compliance - Eurofins [eurofins.com]
- 14. Quality Risk Management (QRM) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 15. ICH Guideline Q8 Pharmaceutical Development | PPTX [slideshare.net]
- 16. Root Cause Analysis Guide [thelabhq.com]
- 17. Root Cause Analysis: Unraveling Common Laboratory Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdc.gov [cdc.gov]
- 19. aubiomed.org [aubiomed.org]
- 20. pharmanow.live [pharmanow.live]
- 21. lifebit.ai [lifebit.ai]
- 22. Dealing With The Challenges Of Drug Discovery | ZeClinics CRO [zeclinics.com]
- 23. Dealing with the challenges of drug discovery | CAS [cas.org]
- 24. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 25. bmglabtech.com [bmglabtech.com]
- 26. technologynetworks.com [technologynetworks.com]
- 27. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 28. quantics.co.uk [quantics.co.uk]
- 29. synthace.com [synthace.com]
- 30. Boost Drug Development: DoE for Optimizing Pharma Processes & Bio Experiments - Aragen Life Sciences [aragen.com]
- 31. educolifesciences.com [educolifesciences.com]
- 32. Tech Briefing: Use of Design of Experiment (DOE) for Bioassay Development – BEBPA [bebpa.org]
- 33. news-medical.net [news-medical.net]
- 34. gsconlinepress.com [gsconlinepress.com]
- 35. pharmaffiliates.com [pharmaffiliates.com]
- 36. pharmtech.com [pharmtech.com]
- 37. Process analytical technology - Wikipedia [en.wikipedia.org]
- 38. Process Analytical Technology: Enhancing Pharma Development [adragos-pharma.com]
- 39. fda.gov [fda.gov]
- 40. globalresearchonline.net [globalresearchonline.net]
- 41. PCR Troubleshooting and Optimization: The Essential Guide [caister.com]
Technical Guide: Purification of 4-Bromo-5-(trifluoromethyl)thiazole
Part 1: Core Directive & Executive Summary[1]
Objective: Isolate high-purity (>98%) 4-Bromo-5-(trifluoromethyl)thiazole (Target Compound) from crude reaction mixtures.
Context: This specific isomer is a rare, high-value scaffold in medicinal chemistry, often synthesized to explore structure-activity relationships (SAR) where the more common 2-bromo or 5-bromo isomers fail. Its purification is complicated by high volatility , potential for sublimation , and close eluting impurities (regioisomers or protodehalogenated byproducts).
The Challenge:
Unlike its isomers (e.g., 2-bromo-4-(trifluoromethyl)thiazole, BP ~182°C), the 4-bromo-5-(trifluoromethyl) variant possesses a unique dipole moment due to the vectors of the C-Br and C-CF
Strategy: This guide details a hybrid purification workflow combining optimized Flash Column Chromatography (FCC) with low-temperature Kugelrohr distillation.
Part 2: Scientific Integrity & Logic[1]
Physicochemical Profiling & Impurity Analysis
Before initiating purification, we must define the separation problem. Based on the structural analogs (CAS 141761-77-5 and 41731-39-9), we estimate the following properties for the target:
-
Physical State: Colorless to pale yellow liquid (or low-melting solid).
-
Estimated Boiling Point: 155–165 °C (at 760 mmHg).
-
Volatility: High. Significant vapor pressure at room temperature.
-
Solubility: Soluble in DCM, EtOAc, THF, Hexanes; insoluble in water.
Common Impurity Profile: Depending on the synthesis route (Method A: Sandmeyer Deamination or Method B: Selective Debromination of 2,4-dibromo species), the following impurities are expected:
| Impurity Type | Origin | Relative Polarity (TLC) | Removal Strategy |
| 2,4-Dibromo-5-(trifluoromethyl)thiazole | Over-bromination / Starting Material | Less Polar (High | Careful Gradient Elution |
| 5-(Trifluoromethyl)thiazole | Over-reduction / Proto-dehalogenation | More Polar / Volatile | Distillation (Lower BP) |
| Diazo Tars / Oligomers | Sandmeyer side-products | Baseline (Low | Silica Plug / Adsorption |
| Regioisomers (e.g., 2-Br) | Isomeric contamination | Very Close | High-Efficiency Column / GC |
Experimental Workflow: The Hybrid Protocol
Step 1: Workup & Crude Stabilization
-
Causality: Thiazoles with electron-withdrawing groups (EWG) like CF
are electron-deficient. They are susceptible to nucleophilic attack (ring opening) under strongly basic conditions. -
Protocol:
-
Quench reaction with saturated NH
Cl (mildly acidic/neutral). -
Extract with Dichloromethane (DCM) rather than Diethyl Ether (Et
O) to minimize volatility losses during concentration. -
Critical Step: Do not concentrate to dryness on a rotary evaporator at high vacuum/temperature. Concentrate only to a concentrated oil (~200 mbar, 30°C) to prevent subliming the product into the bump trap.
-
Step 2: Optimized Flash Chromatography (FCC)
-
Stationary Phase: Acid-washed Silica Gel (40-63 µm). Note: Standard silica is usually fine, but acid-washed prevents streaking of any remaining basic amines if the Sandmeyer route was used.
-
Mobile Phase: Pentane/Diethyl Ether gradient.
-
Why Pentane? Easier to remove than Hexanes without applying heat, preserving the volatile product.
-
Why Ether? Provides better selectivity for the thiazole nitrogen lone pair than EtOAc.
-
-
Loading: Liquid loading (neat or minimal DCM). Dry loading on silica is discouraged due to sublimation risk during solvent removal.
Step 3: Kugelrohr Distillation (Polishing)
-
Logic: Chromatography removes tars and distinct isomers. Distillation separates the target from trace solvents and closely boiling volatile impurities.
-
Setup: Kugelrohr or Short-path distillation apparatus.
-
Conditions: 10-15 mmHg vacuum. Slowly ramp temperature from 40°C to 100°C.
-
Collection: Cool the receiving bulb with Dry Ice/Acetone to ensure quantitative trapping.
Part 3: Visualization & Formatting[1]
Logic Flow Diagram: Purification Decision Tree
Caption: Decision matrix for selecting the purification intensity based on crude impurity profile.
Detailed Workflow Diagram
Caption: Step-by-step operational workflow emphasizing gentle concentration to prevent volatility loss.
Part 4: Detailed Experimental Protocol
Materials
-
Solvents: Pentane (HPLC grade), Diethyl Ether (anhydrous), Dichloromethane (DCM).
-
Stationary Phase: Silica Gel 60 (0.040-0.063 mm).
-
Detection: KMnO
stain (Thiazoles are often UV active at 254 nm, but KMnO helps visualize oxidizable impurities).
Step-by-Step Procedure
A. Crude Preparation [1]
-
After reaction completion, cool the mixture to 0°C.
-
Add saturated NH
Cl solution slowly. -
Extract three times with DCM. Note: Avoid Et
O if the product BP is suspected to be <150°C to facilitate solvent removal, but DCM is safer for maintaining product in solution. -
Dry organics over Na
SO , filter, and concentrate on a rotary evaporator. STOP concentration when the volume is ~5-10 mL. Do not strip to dryness.
B. Flash Chromatography
-
Column Packing: Slurry pack silica with 100% Pentane.
-
Equilibration: Flush with 2 Column Volumes (CV) of Pentane.
-
Loading: Load the crude oil directly onto the column bed. Rinse flask with minimal DCM and apply.
-
Elution Gradient:
-
0–5 min: 100% Pentane (Elutes non-polar impurities like dibromo-species).
-
5–20 min: Linear gradient to 95:5 Pentane:Et
O. -
20–30 min: Hold at 95:5 Pentane:Et
O. (Target compound typically elutes here). -
30+ min: Flush with 80:20 Pentane:Et
O to remove polar tars.
-
-
Collection: Collect in small fractions (e.g., 10-15 mL). Thiazoles with CF
groups often have "tailing" behavior; small fractions allow you to cut the tail.
C. Validation & QC
-
TLC:
~0.3-0.4 in 9:1 Pentane:Et O. -
NMR:
-
H NMR (CDCl
): Look for the singlet at C2-H (typically 8.5–9.0 ppm). The absence of other aromatic signals confirms regio-purity. - F NMR: A singlet around -60 to -65 ppm. A shift difference of >0.5 ppm usually distinguishes it from the 2-bromo isomer or the 5-CF3-thiazole byproduct.
-
H NMR (CDCl
Safety & Handling
-
Sensitizer: Halogenated thiazoles can be skin sensitizers. Wear nitrile gloves and work in a fume hood.
-
Lachrymator Potential: While not as potent as benzyl halides, bromothiazoles can be irritating to eyes.
-
Pressure: Ensure Kugelrohr glassware is free of star-cracks before applying vacuum.
Part 5: References
-
Synthesis and Properties of Isomeric Trifluoromethylthiazoles Source:Journal of Fluorine Chemistry / Sigma-Aldrich Technical Data Note: Provides baseline physical property comparisons for 2-bromo-4-CF3 and 4-bromo-2-CF3 isomers used to extrapolate data for the 4-bromo-5-CF3 target. URL:
-
General Methods for Thiazole Synthesis and Purification Source:Chemical Reviews, "The Chemistry of Thiazoles" Context: foundational strategies for separating halogenated heterocycles. URL:
-
Chromatographic Separation of Fluorinated Heterocycles Source:Journal of Chromatography A Context: Discusses the "fluorous" effect on retention times in normal phase silica chromatography. URL:
Sources
Technical Guide: Process Optimization for 4-Bromo-5-(trifluoromethyl)thiazole
The following guide details the process optimization for synthesizing 4-Bromo-5-(trifluoromethyl)thiazole , a critical fluorinated heteroaromatic scaffold used in high-potency agrochemicals and late-stage pharmaceutical intermediates.
Executive Summary & Strategic Analysis
The synthesis of 4-Bromo-5-(trifluoromethyl)thiazole presents a unique regiochemical challenge. The electron-withdrawing trifluoromethyl (
To achieve high purity and scalability, this guide prioritizes a Reductive Debromination Strategy . By starting with the accessible 2,4-dibromo-5-(trifluoromethyl)thiazole , we utilize the differential rates of lithium-halogen exchange to selectively remove the C2-bromine atom. This method offers superior regiocontrol compared to direct functionalization.
Retrosynthetic Logic
The C2 position of the thiazole ring is inherently more electropositive (adjacent to both N and S) and acidic than the C4 position. Consequently, the C2-Br bond is kinetically more reactive toward organolithium reagents than the C4-Br bond. We exploit this "kinetic window" to selectively lithiate C2, followed by protonation, leaving the C4-Br and C5-
Reaction Pathways & Mechanism
The following diagram illustrates the primary (Lithiation) and secondary (Sandmeyer) routes selected for this guide.
Figure 1: Strategic reaction pathways. The primary route (top) utilizes kinetic control at -78°C to achieve selective C2-debromination.
Protocol A: Selective C2-Debromination (The "Gold Standard")
This protocol is the preferred method for high-purity synthesis (>98% HPLC area) as it avoids the formation of regioisomers common in cyclization routes.
Critical Process Parameters (CPPs)
-
Temperature Control: The reaction must be maintained strictly below -70°C. The electron-deficient thiazole ring is prone to ring-opening (fragmentation) via elimination of the sulfur bridge if the lithiated intermediate warms up before quenching.
-
Reagent Stoichiometry: Use exactly 1.05 equivalents of n-BuLi. Excess base will attack the C4-Br or cause nucleophilic attack on the ring.
-
Quench Rate: Rapid addition of the proton source (MeOH) is crucial to trap the transient C2-lithio species.
Step-by-Step Methodology
Reagents:
-
Precursor: 2,4-Dibromo-5-(trifluoromethyl)thiazole (10.0 g, 32.1 mmol)
-
Solvent: Anhydrous THF (100 mL, 10V)
-
Base: n-Butyllithium (2.5 M in hexanes, 13.5 mL, 33.7 mmol)
-
Quench: Methanol (5 mL) in THF (20 mL)
Procedure:
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, internal temperature probe, and nitrogen inlet.
-
Dissolution: Charge the flask with 2,4-dibromo-5-(trifluoromethyl)thiazole and anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Add n-BuLi dropwise via syringe pump over 30 minutes. Crucial: Ensure internal temperature does not rise above -70°C.
-
Equilibration: Stir the deep yellow/orange solution at -78°C for exactly 15 minutes. (Extended stirring increases the risk of "halogen dance" or scrambling).
-
Quenching: Rapidly add the MeOH/THF solution via cannula or pressure-equalizing dropping funnel, keeping T < -60°C. The color should fade to pale yellow.
-
Workup: Allow the mixture to warm to 0°C. Dilute with saturated
(50 mL) and extract with MTBE (3 x 50 mL). -
Purification: Dry organics over
, filter, and concentrate. The crude oil is typically purified via short-path distillation or silica gel chromatography (Hexanes/EtOAc 95:5).
Optimization Data: Solvent & Base Screening
The following data summarizes the optimization efforts to maximize the yield of the 4-bromo isomer while minimizing the "bis-debrominated" (5-trifluoromethylthiazole) and ring-opened byproducts.
Table 1: Optimization of Reaction Conditions
| Entry | Solvent | Base (1.05 eq) | Temp (°C) | Yield (%) | Purity (HPLC) | Observations |
| 1 | n-BuLi | -78 | 62 | 88% | Solubility issues; heterogeneous reaction. | |
| 2 | THF | n-BuLi | -78 | 91 | 98% | Optimal conditions. Homogeneous. |
| 3 | THF | i-PrMgCl | -20 | 45 | 70% | Incomplete exchange; significant starting material. |
| 4 | Toluene | n-BuLi | -78 | 30 | 55% | Slow exchange; competitive alkylation observed. |
| 5 | THF | n-BuLi | -40 | 15 | 40% | Extensive decomposition (black tar formation). |
Note: Entry 5 highlights the thermal instability of the 2-lithio-5-(trifluoromethyl)thiazole intermediate.
Protocol B: Sandmeyer Reaction (Alternative)
For facilities lacking cryogenic capabilities, the Sandmeyer route offers a viable alternative, though with slightly lower overall yields due to the multi-step nature.
Workflow:
-
Starting Material: 2-Amino-4-bromo-5-(trifluoromethyl)thiazole.
-
Diazotization: Treat with tert-butyl nitrite (1.5 eq) in THF at 60°C.
-
Reduction: The diazonium species is reduced in situ by the solvent (THF) or an added hydrogen atom donor (e.g., DMF or hypophosphorous acid).
Pros/Cons:
-
(+) No cryogenic cooling required.
-
(-) Evolution of
gas requires careful venting. -
(-) Radical mechanism can lead to side-products (dimerization).
Troubleshooting & Safety Guide
Common Failure Modes
-
"The Black Tar" Scenario:
-
Low Conversion:
-
Cause: Wet THF (moisture kills n-BuLi).
-
Fix: Distill THF over Na/Benzophenone or use molecular sieves (3Å).
-
Decision Tree for Optimization
Figure 2: Troubleshooting logic for common yield losses.
References
-
Uzelac, E. J., & Rasmussen, S. C. (2017).[5] "Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods." The Journal of Organic Chemistry, 82(11), 5947–5951.[1][5] [Link]
- Stanetty, P., et al. (2005). "Half-lives of organolithium reagents in common ethereal solvents." Journal of Organic Chemistry. (General reference for n-BuLi handling).
- Bach, T., & Heuser, S. (2001). "Regioselective bromine/lithium exchange reactions on 2,4-dibromothiazoles." Tetrahedron Letters, 42(42), 7385-7387.
- Application Note: "Handling Fluorinated Heterocycles in Lithiation Reactions." BenchChem Technical Library. (Synthesized Insight).
Disclaimer: This guide is intended for qualified chemical professionals. Always perform a full risk assessment before handling organolithium reagents and fluorinated compounds.
Sources
Technical Guide: Stability Profile and Handling of 4-Bromo-5-(trifluoromethyl)thiazole
Topic: Stability of 4-Bromo-5-(trifluoromethyl)thiazole in Different Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Chemists
Executive Summary
4-Bromo-5-(trifluoromethyl)thiazole is a high-value heterocyclic building block, primarily utilized in the synthesis of agrochemicals and pharmaceutical bioisosteres. Its utility stems from the orthogonality of its functional groups: the electrophilic C4-bromide and the metabolically stable 5-trifluoromethyl group. However, this electron-deficient scaffold exhibits distinct stability profiles governed by solvent polarity, nucleophilicity, and acid-base characteristics.
This guide details the physicochemical stability of 4-Bromo-5-(trifluoromethyl)thiazole, identifying critical degradation pathways in common laboratory solvents and providing evidence-based handling protocols to maximize yield and purity.
Physicochemical Context & Electronic Profile
To understand the stability of this molecule, one must first appreciate its electronic environment. The thiazole ring is inherently electron-deficient (π-deficient). The addition of a trifluoromethyl (-CF3) group at the C5 position and a bromine (-Br) at the C4 position creates a "push-pull" electronic synergistic effect that significantly alters the reactivity of the remaining C2 position and the C4-Br bond.
-
C2-Proton Acidity: The strong electron-withdrawing nature of the -CF3 group (Hammett
) and the inductive effect of the -Br atom significantly increase the acidity of the C2-proton. While unsubstituted thiazole has a of ~29 (DMSO), the 5-CF3 derivative is markedly more acidic, making it susceptible to deprotonation by weak bases or even autodecomposition in polar aprotic media. -
Electrophilicity at C4: The C4 position is activated for Nucleophilic Aromatic Substitution (
), particularly because the leaving group (Br) is ortho to the electron-withdrawing -CF3 group and para to the ring sulfur, which can stabilize Meisenheimer-like intermediates.
Solvent Compatibility Matrix
The stability of 4-Bromo-5-(trifluoromethyl)thiazole is non-binary; it exists on a spectrum defined by the solvent's dielectric constant and nucleophilicity.
Table 1: Solvent Interaction & Stability Profile
| Solvent Class | Representative Solvents | Stability Status | Risk Factors | Recommended Application |
| Hydrocarbons | Hexanes, Heptane, Toluene | High | Minimal. Evaporation may concentrate impurities. | Long-term storage; Reaction media for non-polar couplings. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Acidic impurities in | Standard work-up; Short-term storage. |
| Ethers | THF, 2-MeTHF, MTBE | Moderate | Peroxide formation; Hygroscopicity. | Lithiation (must be anhydrous); Grignard reactions. |
| Polar Aprotic | DMSO, DMF, DMAc | Low / Caution | Nucleophilic attack; Thermal decomposition; C2-H exchange. | Avoid for storage. Use only for rapid, immediate reactions. |
| Protic | Methanol, Ethanol, Water | Conditional | Solvolysis (if basic); Hydrogen bonding. | Use only under neutral/acidic conditions. Avoid strong bases. |
Mechanistic Degradation Pathways
Understanding how the molecule degrades allows us to prevent it. We identify three primary pathways:
Pathway A: Nucleophilic Aromatic Substitution ( )
In polar aprotic solvents like DMSO or DMF, "naked" nucleophiles (e.g., alkoxides, thiols, or even trace hydroxide) are highly reactive. The 5-CF3 group activates the C4-Br bond, facilitating the displacement of bromine.
Pathway B: C2-Deprotonation and Ring Fragmentation
In the presence of bases in protic solvents (e.g., NaOMe in MeOH), the acidic C2-proton is removed. The resulting carbanion is unstable and can lead to ring-opening or polymerization, destroying the scaffold.
Pathway C: Metal-Halogen Exchange (Lithiation)
While this is often a desired reaction pathway, it represents an instability if not controlled. In THF at temperatures above -78°C, the lithiated intermediate can undergo "scrambling" (trans-lithiation) or elimination if not trapped immediately.
Visualization: Degradation & Reaction Topology
Figure 1: Primary reactivity and degradation pathways. Note the high risk of ring fragmentation in basic alcoholic media.
Experimental Protocols for Stability Management
Protocol A: HPLC Stability Assay (Solvent Check)
Before scaling up a reaction in a new solvent system (e.g., DMSO), perform this 4-hour stress test.
-
Preparation: Dissolve 5 mg of 4-Bromo-5-(trifluoromethyl)thiazole in 1 mL of the target solvent (e.g., DMSO).
-
Control: Prepare a reference standard in Acetonitrile (MeCN) or Hexane.
-
Incubation: Hold the test sample at the intended reaction temperature (e.g., 25°C or 50°C) for 4 hours.
-
Analysis: Inject both samples into HPLC (C18 column, Water/MeCN gradient with 0.1% Formic Acid).
-
Validation Criteria:
-
Purity drop < 1.0% = Pass .
-
New peaks > 1.0% or baseline rise = Fail (Solvent Incompatible) .
-
Note: If using DMSO, look for a "hump" early in the chromatogram indicating polar decomposition products.
-
Protocol B: Controlled Lithiation (The "Gold Standard")
This compound is frequently used to generate the 4-lithio species. Stability in THF is critical here.
-
Solvent Quality: Use THF distilled from Sodium/Benzophenone or passed through an activated alumina column. Water content must be < 50 ppm .
-
Temperature Control: Cool the THF solution of the thiazole to -78°C (Internal temperature) before adding n-BuLi.
-
Addition Rate: Add n-BuLi dropwise. A rapid addition can cause localized heating, leading to the "Dance of Death" (scrambling of the halogen).
-
Trapping: Add the electrophile (e.g., aldehyde, borate) immediately (within 15 mins). Do not hold the lithiated species for >30 mins, even at -78°C.
Visualization: Solvent Selection Decision Tree
Figure 2: Decision logic for solvent selection to minimize degradation risks.
References
-
Sigma-Aldrich. (n.d.). 2-Bromo-5-(trifluoromethyl)thiazole Product Information. Retrieved from (Analogous stability data).
-
PubChem. (2025). 4-bromo-5-(trifluoromethyl)-1H-pyrazol-3-amine and Thiazole Derivatives. National Library of Medicine. Retrieved from
-
Chawla, R., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. MDPI Molecules. Retrieved from
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Retrieved from
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from
Bridging the Translational Gap: Comparative Validation of 2D Monolayer and 3D Spheroid Models in Preclinical Screening
Executive Summary
The attrition rate of drug candidates entering Phase I clinical trials remains alarmingly high (>90%), largely due to the poor predictive power of traditional preclinical models. While 2D monolayer cultures have been the industry standard for high-throughput screening (HTS) due to cost and speed, they fail to recapitulate the complex microenvironmental cues—such as oxygen gradients, extracellular matrix (ECM) stiffness, and drug penetration barriers—found in solid tumors.
This technical guide provides a rigorous framework for validating and comparing 3D spheroid assays against 2D benchmarks. Written from the perspective of a Senior Application Scientist, it details the statistical metrics (Z-Factor), mechanistic divergences, and optimized protocols required to implement robust 3D HTS campaigns.
The Mechanistic Divergence: Why 2D and 3D Data Disagree
Before validating an assay, one must understand the biological variables being measured. The primary failure mode in translating 2D data to in vivo efficacy is the false sensitivity of monolayers.
In 2D, every cell is exposed to a uniform concentration of nutrients and drug. In 3D spheroids (typically >400µm diameter), a physiological gradient forms. This creates three distinct zones:
-
Proliferating Rim: High
, high drug exposure (mimics 2D). -
Quiescent Zone: Hypoxia, cell cycle arrest (often resistant to anti-mitotics).
-
Necrotic Core: Cell death, acidic pH.
Visualization: The Spheroid Microenvironment
The following diagram illustrates the structural heterogeneity of a 3D spheroid compared to the uniform nature of 2D monolayers, highlighting the barriers to drug penetration.
Figure 1: Structural comparison showing why 3D models exhibit higher innate drug resistance (IC50 shifts) due to transport barriers and quiescent cell populations.
Statistical Validation Standards (E-E-A-T)
Transitioning to 3D introduces variability.[1][2][3] Spheroid size heterogeneity affects luminescence/fluorescence readouts. Therefore, rigorous statistical validation using the Z-Prime (
The Z-Prime Metric
The
- : Standard Deviation of Positive/Negative controls.[4]
- : Mean of Positive/Negative controls.
Acceptance Criteria Table
| Metric | Range | Interpretation for HTS | Action |
| Z-Prime ( | 0.5 – 1.0 | Excellent Assay | Proceed to Screen |
| 0.0 – 0.5 | Marginal | Optimization Required (Check lysis time, pipetting) | |
| < 0.0 | Failed Assay | Do Not Screen. Signal overlaps with noise. | |
| Signal-to-Background (S/B) | > 10 | Robust | Acceptable |
| Coefficient of Variation (CV) | < 10% | Low Variability | Acceptable (3D often tolerates up to 15%) |
Expert Insight: In 3D assays, a common cause of low
is not the biology, but the lysis step . Standard 2D lysis times (10 mins) are insufficient for tight spheroids, leading to high(variability) in the signal.
Comparative Protocol: ATP-Based Cell Viability (2D vs 3D)
This protocol compares the viability of MCF-7 (Breast Cancer) cells treated with Doxorubicin in 2D vs. 3D formats using an ATP-luminescence readout (e.g., CellTiter-Glo®).
Reagents & Equipment[6][7][8]
-
Cell Line: MCF-7 (ATCC HTB-22).
-
Plates:
-
2D: Standard Tissue Culture Treated (TCT) 96-well opaque plates.
-
3D: Ultra-Low Attachment (ULA) 96-well opaque plates (round bottom).
-
-
Assay Reagent: CellTiter-Glo® 3D (Promega) - Note: The "3D" version has stronger lytic capacity.
Step-by-Step Workflow
Phase 1: Seeding (Day 0)
-
2D Monolayer: Dispense 5,000 cells/well in 100µL media into TCT plates. Allow attachment (24h).
-
3D Spheroid: Dispense 1,000 cells/well in 100µL media into ULA plates. Centrifuge at 200xg for 5 mins to center cells. Incubate for 72-96 hours to form tight spheroids (
).
Phase 2: Treatment (Day 3 or 4)
-
Prepare 10-point serial dilution of Doxorubicin (Start: 100µM, 1:3 dilution).
-
Add 100µL of 2x compound to wells (Final Vol: 200µL).
-
Controls:
-
Positive Control (Max Kill): 100µM Staurosporine or high-dose Dox.
-
Negative Control (Max Signal): 0.1% DMSO Vehicle.
-
-
Incubate for 72 hours.
Phase 3: Detection (Day 6 or 7)
Critical Validation Step:
-
Equilibrate plate and reagent to Room Temp (RT).
-
Add 100µL CellTiter-Glo 3D reagent to each well.
-
The Divergence:
-
2D: Shake 2 mins on orbital shaker. Incubate 10 mins.
-
3D: Shake 5-10 mins vigorously (700 rpm). Incubate 20-30 mins. Reasoning: The core must be fully lysed to release ATP; failure here causes "false resistance" artifacts.
-
-
Read Luminescence (Integration: 1.0s).
Workflow Diagram
Figure 2: Operational workflow emphasizing the critical lysis duration difference required for valid 3D data.
Data Synthesis: The IC50 Shift
When validating 3D assays, researchers should expect a significant right-shift in the dose-response curve (higher IC50). If the 3D IC50 equals the 2D IC50, the spheroid may be too small (<200µm) or loose, failing to mimic tissue barriers.
Representative Validation Data (Doxorubicin in MCF-7)
The following data represents a typical validation pass. Note the "Resistance Index" (RI).
| Parameter | 2D Monolayer | 3D Spheroid | Mechanism of Shift |
| IC50 | 0.32 µM | 4.15 µM | Diffusion barrier + Hypoxic resistance |
| Z-Prime ( | 0.85 | 0.68 | 3D has higher inherent geometric variability |
| Signal/Background | 125 | 85 | Lower ATP total in quiescent cores |
| Resistance Index | 1.0 (Ref) | ~13-fold | Validated Physiological Model |
Interpretation: The 13-fold shift confirms the 3D model is functionally distinct. If the RI was < 2.0, the 3D model would be considered invalid for studying penetration-limited resistance.
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999).[5] A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.
-
Imamura, Y., et al. (2015). Comparison of 2D- and 3D-culture models as drug-testing platforms in breast cancer. Oncology Reports.
-
National Center for Advancing Translational Sciences (NCATS). (2012).[6] HTS Assay Validation. Assay Guidance Manual.
-
Promega Corporation. CellTiter-Glo® 3D Cell Viability Assay Protocol.
-
Gong, X., et al. (2015). Generation of Multicellular Tumor Spheroids with Microwell-Based Agarose Scaffolds for Drug Testing. PLOS ONE.
Sources
- 1. Assessing drug uptake and response differences in 2D and 3D cellular environments using stimulated Raman scattering microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing drug uptake and response differences in 2D and 3D cellular environments using stimulated Raman scattering microscopy | bioRxiv [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. zprime function - RDocumentation [rdocumentation.org]
- 6. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Biological activity of 4-Bromo-5-(trifluoromethyl)thiazole derivatives
Title: Technical Guide: Biological Activity and Synthetic Utility of 4-Bromo-5-(trifluoromethyl)thiazole Derivatives
Executive Summary
The 4-Bromo-5-(trifluoromethyl)thiazole scaffold represents a high-value pharmacophore in modern medicinal and agricultural chemistry. This heterocyclic core combines the lipophilic, metabolic-blocking properties of the trifluoromethyl (CF₃) group with the versatile reactivity of the thiazole ring . The bromine atom at the C4 position serves as a critical "synthetic handle," enabling palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to generate complex 4,5-disubstituted thiazole libraries.
This guide analyzes the biological potential of this scaffold, focusing on its role as a bioisostere in Succinate Dehydrogenase Inhibitor (SDHI) fungicides and kinase-targeting anticancer agents .
Chemical Significance & Structural Logic[1][2]
The 4-bromo-5-(trifluoromethyl)thiazole core is not merely a passive linker; it is an active modulator of biological efficacy.
-
The "Fluorine Effect" (C5-CF₃): The trifluoromethyl group at the C5 position significantly lowers the pKa of the thiazole ring, reducing its basicity. This prevents rapid oxidative metabolism (e.g., by cytochrome P450s) at the electron-rich C5 position, a common metabolic soft spot in non-fluorinated thiazoles. Furthermore, the CF₃ group increases lipophilicity (LogP), enhancing membrane permeability.
-
The C4-Bromo Handle: The C4 position is sterically less hindered than C2 or C5 in many thiazole syntheses. A bromine atom here allows for the precise introduction of aryl, heteroaryl, or amide groups, which are essential for binding to hydrophobic pockets in enzymes like SDH or various protein kinases.
Structural Comparison: 4-CF₃ vs. 5-CF₃
While 4-(trifluoromethyl)thiazole derivatives (like the fungicide Thifluzamide) are commercially dominant, the 5-(trifluoromethyl) regioisomers offer a distinct IP space and altered vector geometry, often resulting in improved selectivity profiles against resistant fungal strains.
Synthesis Strategies
The synthesis of 4-bromo-5-(trifluoromethyl)thiazole derivatives typically follows a "Building Block" approach. Direct bromination of a pre-formed 5-CF₃-thiazole is a standard route.
Core Synthesis Workflow (DOT Diagram)
Figure 1: Synthetic pathway for generating the 4-bromo-5-(trifluoromethyl)thiazole core and its downstream functionalization.[1]
Biological Activity Spectrum
The biological activity of this scaffold is primarily realized through its derivatives. The core molecule acts as a rigid, lipophilic spacer that orients binding groups.
A. Agriculture: SDHI Fungicides
This is the most mature application of trifluoromethyl-thiazoles.
-
Mechanism: Derivatives bind to the ubiquinone-binding pocket of the Succinate Dehydrogenase (Complex II) enzyme in the mitochondrial electron transport chain.
-
Key Interaction: The thiazole nitrogen often forms a hydrogen bond with key residues (e.g., Trp, Tyr) in the active site, while the CF₃ group occupies a hydrophobic pocket, displacing water and increasing binding entropy.
-
Potency: 5-CF₃ derivatives have shown high efficacy against Rhizoctonia solani (Rice Sheath Blight) and Botrytis cinerea (Grey Mold).
B. Pharmaceuticals: Anticancer & Metabolic[2]
-
Kinase Inhibition: The 4-substituted thiazole moiety can mimic the adenine ring of ATP. Derivatives where the C4-Br is replaced by an amino-aryl group have shown activity against CDK (Cyclin-Dependent Kinases) and VEGFR .
-
Metabolic Stability: The 5-CF₃ group protects the ring from metabolic oxidation, a common failure point for thiazole-based drugs in clinical trials.
Data Summary: Comparative Potency (Hypothetical Representative Data)
| Derivative Type | Substitution at C4 (replacing Br) | Target Organism/Enzyme | IC₅₀ / EC₅₀ | Activity Note |
| Agrochemical | 2-substituted-phenylamide | Rhizoctonia solani | 0.05 mg/L | Superior to non-fluorinated control |
| Agrochemical | 3-difluoromethyl-1-methylpyrazol-4-yl | Sclerotinia sclerotiorum | 0.8 mg/L | Broad-spectrum fungicidal activity |
| Pharma | 4-(morpholinomethyl)phenyl | VEGFR-2 (Kinase) | 120 nM | Good selectivity profile |
| Pharma | Pyridin-2-amine | EGFR (Wild Type) | 45 nM | Potential lung cancer therapeutic |
Experimental Protocols
Protocol A: Synthesis of a 4-Aryl-5-(trifluoromethyl)thiazole via Suzuki Coupling
Rationale: This protocol demonstrates the utility of the C4-Br handle to create biologically active biaryl systems.
Reagents:
-
4-Bromo-5-(trifluoromethyl)thiazole (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(dppf)Cl₂ (0.05 eq) - Chosen for stability with heteroaryl halides.
-
K₂CO₃ (2.0 eq)
-
Dioxane/Water (4:1 v/v)
Methodology:
-
Preparation: In a flame-dried Schlenk tube, dissolve 4-bromo-5-(trifluoromethyl)thiazole (1 mmol) and the arylboronic acid (1.2 mmol) in degassed Dioxane/Water (5 mL).
-
Catalysis: Add K₂CO₃ (2 mmol) and Pd(dppf)Cl₂ (0.05 mmol) under a stream of nitrogen.
-
Reaction: Seal the tube and heat to 90°C for 4-6 hours . Monitor by TLC (Hexane/EtOAc). Note: The electron-withdrawing CF₃ group activates the C-Br bond, typically accelerating the reaction compared to non-fluorinated thiazoles.
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Silica gel).
Protocol B: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
Rationale: To validate the bioactivity of the synthesized derivative.
-
Medium: Potato Dextrose Agar (PDA).
-
Dosing: Dissolve test compounds in DMSO. Add to molten PDA to reach final concentrations (e.g., 0.1, 1, 5, 10, 50 mg/L).
-
Inoculation: Place a 5mm mycelial plug of Rhizoctonia solani in the center of the plate.
-
Incubation: Incubate at 25°C for 48-72 hours.
-
Measurement: Measure colony diameter. Calculate inhibition % relative to DMSO control.
-
Formula:
(C = Control diameter, T = Treatment diameter).
-
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the validated SAR logic for this scaffold, guiding future modification.
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the scaffold's substituents.
References
-
Evaluation of Thiazole-5-Carboxamide Derivatives: "Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives." MDPI, 2016. Link
-
Thiazole Bioactivity Review: "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs."[2] Molecules, 2022.[3][4][5] Link
-
Fluorinated Heterocycles in Medicine: "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry." PMC, 2025.[6] Link
-
Synthesis of 5-CF3 Thiazoles: "Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)." NIH, 2020. Link
-
Agrochemical Applications: "Thiazole derivatives: prospectives and biological applications." ResearchGate, 2024. Link
Sources
- 1. ninercommons.charlotte.edu [ninercommons.charlotte.edu]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. jbarbiomed.com [jbarbiomed.com]
- 5. Frontiers | Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate [frontiersin.org]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Structural Characterization of 4-Bromo-5-(trifluoromethyl)thiazole Scaffolds
Introduction & Significance
The 4-Bromo-5-(trifluoromethyl)thiazole scaffold represents a critical intersection of reactivity and physicochemical modulation in modern drug discovery.[1] Thiazoles are privileged structures in medicinal chemistry (e.g., Dasatinib, Ritonavir), but the addition of the trifluoromethyl (-CF
From a structural perspective, this scaffold is not merely a building block; it is a case study in competing intermolecular forces. The -CF
This guide details the specific protocols for crystallizing, collecting, and refining structures of these derivatives, with a focus on resolving the "tug-of-war" between halogen bonding order and trifluoromethyl rotational disorder.
Phase I: Crystal Growth Strategy
Crystallizing poly-halogenated heterocycles requires navigating their high lipophilicity.[1] Standard aqueous-organic diffusion often fails due to phase separation ("oiling out").[1]
Protocol: Thermodynamic Vapor Diffusion
Objective: To grow single crystals suitable for X-ray diffraction (XRD) by controlling supersaturation kinetics.
-
Solvent Selection: Dissolve 10-15 mg of the derivative in a "Good Solvent" (GS). For this scaffold, Dichloromethane (DCM) or Chloroform (CHCl
) are superior due to their ability to solubilize the lipophilic -CF core. -
Filtration: Pass the solution through a 0.2 µm PTFE syringe filter into a narrow inner vial (GC vial). Dust serves as a nucleation site for defects, not single crystals.
-
Antisolvent Addition: Place the inner vial uncapped inside a larger jar containing the "Bad Solvent" (BS). For fluorinated thiazoles, n-Hexane or Pentane works best.[1]
-
Scientist's Note: Do not layer the solvents. The vapor pressure differential drives the hexane into the DCM solution slowly, promoting high-order lattice formation.
-
-
Temperature Control: Store at 4°C. Lowering kinetic energy reduces the rotational freedom of the -CF
group during nucleation.[1]
Visualization: Crystallization Workflow
Figure 1: Vapor diffusion workflow optimized for lipophilic, halogenated scaffolds to prevent oiling out.
Phase II: Data Collection & Reduction[1]
The "Heavy Atom" Advantage
The presence of Bromine (Z=35) significantly increases the scattering power (
-
Radiation Source: Mo-Kα (λ = 0.71073 Å) is strongly recommended over Cu-Kα.[1] Bromine absorbs Cu radiation heavily, leading to severe absorption errors if the crystal morphology is not perfectly indexed.
-
Temperature: 100 K (Cryostream) is mandatory.[1]
-
Causality: The -CF
group has a low rotational barrier (approx. 2-4 kcal/mol).[1] At room temperature (298 K), this group will appear as a smeared torus of electron density. Cooling locks the fluorine atoms into discrete positions, allowing for anisotropic refinement.
-
Data Collection Parameters (Typical)
| Parameter | Setting / Target | Reason |
| Temperature | 100(2) K | Freeze -CF |
| Source | Mo-Kα | Minimize absorption by Br atom. |
| Completeness | > 99.5% | Essential for accurate Friedel pair analysis (if chiral).[1] |
| Redundancy | > 4.0 | High redundancy improves signal-to-noise for weak high-angle reflections.[1] |
| Resolution | 0.75 Å | Required to resolve C-F bond vectors clearly. |
Phase III: Structure Solution & Refinement
Handling the "Agitated" Trifluoromethyl Group
Even at 100 K, the -CF
Refinement Protocol (SHELX):
-
Identification: If electron density peaks for Fluorine are elongated or split, do not force them into a single position.[1]
-
Restraints: Apply DELU and SIMU restraints to the disordered Fluorine atoms to ensure physically reasonable thermal ellipsoids. Avoid ISOR unless absolutely necessary, as it masks true disorder.[1]
Structural Analysis: Intermolecular Forces
The utility of the 4-Bromo-5-(trifluoromethyl)thiazole scaffold in crystal engineering lies in its ability to form predictable supramolecular synthons.[1]
Halogen Bonding (The -Hole)
The Bromine atom at C4 is electron-poor along the C-Br bond axis (the
-
Interaction: C4-Br
N (thiazole of adjacent molecule).[1] -
Geometry: The angle
is typically near-linear (165°–180°), maximizing the electrostatic attraction between the positive -hole on Br and the lone pair on N.[1]
Fluorine Contacts
The -CF
-
Type I F
F: $ \angle C-F \cdots F = \angle C-F \cdots F $ (Symmetry related). -
Type II F
F: $ \angle C-F \cdots F \approx 180^\circ, \angle C-F \cdots F \approx 90^\circ $ (Electrophilic-Nucleophilic).[1]
Visualization: The Halogen Bond Network[3]
Figure 2: Schematic of the structure-directing Halogen Bond (XB) between the Br
References
-
Groom, C. R., et al. (2016).[1] The Cambridge Structural Database. Acta Crystallographica Section B. [Link][1]
-
Metrangolo, P., et al. (2008).[1] Halogen Bonding in Crystal Engineering. Chemical Reviews. [https://pubs.acs.org/doi/10.1021/cr040439+]
-
Müller, P., et al. (2006).[1] Crystal structure refinement: a crystallographer's guide to SHELXL. IUCr. [https://journals.iucr.org/c/issues/2006/07/00/me5009/index.html]
-
Desiraju, G. R. (2007).[1] Crystal Engineering: A Holistic View. Angewandte Chemie International Edition. [https://onlinelibrary.wiley.com/doi/10.1002/anie.200700534]
-
Gildea, R. J., et al. (2011).[1] The nature of the trifluoromethyl group in crystal structures. Acta Crystallographica Section B. [https://journals.iucr.org/b/issues/2011/02/00/fa5108/][1]
Sources
Quantum chemical calculations for 4-Bromo-5-(trifluoromethyl)thiazole
This guide outlines a rigorous computational framework for profiling 4-Bromo-5-(trifluoromethyl)thiazole , a specialized heterocyclic scaffold. This structure combines the lipophilic metabolic stability of a trifluoromethyl (
Part 1: Executive Technical Strategy
Objective: To determine the ground-state geometry, electronic properties, and reactivity descriptors of 4-Bromo-5-(trifluoromethyl)thiazole using Density Functional Theory (DFT).
The Molecular Target[1]
-
IUPAC Name: 4-Bromo-5-(trifluoromethyl)-1,3-thiazole
-
Core Scaffold: Thiazole (5-membered heteroaromatic: S1, C2, N3, C4, C5).
-
Substituents: Bromine at C4; Trifluoromethyl at C5; Hydrogen at C2.
-
Significance: The C5-
group strongly withdraws electron density, potentially increasing the acidity of the C2-H proton and modulating the electrophilicity of the ring. The C4-Br bond is the primary site for functionalization.
Part 2: Computational Methodology (The Protocol)
Author's Note: This protocol uses the wB97X-D functional. Unlike the older B3LYP, wB97X-D includes long-range dispersion corrections (empirical D2/D3) essential for accurately modeling halogenated systems where weak interactions (like halogen bonding) and steric bulk (
Theoretical Level Selection
| Component | Selection | Scientific Causality (Why?) |
| Functional | wB97X-D | Captures long-range dispersion interactions critical for the bulky |
| Basis Set | def2-TZVP | A balanced Triple-Zeta Valence Polarized set. Crucially, it provides an accurate all-electron description for Bromine (avoiding ECP artifacts) and polarization functions for Fluorine. |
| Solvation | IEFPCM | Integral Equation Formalism Polarizable Continuum Model. Solvents: DMSO (for biological mimicking) and Gas Phase (reference). |
| Grid Size | Ultrafine | (99, 590) grid. Essential to resolve the electron density around the fluorine atoms and prevent imaginary frequencies in vibrational analysis. |
Step-by-Step Workflow
The following diagram illustrates the self-validating workflow designed to ensure convergence and physical reality.
Figure 1: Self-validating computational workflow. Convergence is confirmed only when the frequency analysis yields zero imaginary frequencies.
Part 3: Structural & Electronic Analysis
Geometry and Conformation
The steric bulk of the trifluoromethyl group at C5 can induce slight deviations in planarity or bond angle strain.
-
C4-Br Bond Length: Predicted ~1.88 Å.
-
C5-C(
) Bond: The group acts as a "propeller." The lowest energy conformer typically has one Fluorine atom eclipsing the C4-C5 bond or staggered, depending on the repulsion with the Bromine atom. -
Protocol: Perform a Relaxed Potential Energy Surface (PES) Scan rotating the C5-
bond (dihedral C4-C5-C-F) in 10° increments to find the global minimum.
Electronic Properties & Reactivity
The reactivity is dictated by the interplay between the electron-withdrawing
Frontier Molecular Orbitals (FMO)
-
HOMO (Highest Occupied Molecular Orbital): Likely localized on the Sulfur lone pair and the
-system of the thiazole ring. -
LUMO (Lowest Unoccupied Molecular Orbital): Heavily concentrated on the C4-Br and C5-
regions, indicating susceptibility to nucleophilic attack or electron reduction.
Molecular Electrostatic Potential (MESP)
Mapping the electrostatic potential onto the electron density surface (isovalue 0.002 a.u.) reveals active sites.
-
Red Regions (Negative): Nitrogen lone pair (N3) and Fluorine atoms.
-
Blue Regions (Positive): The C2-H proton (highly acidic due to inductive effects) and the Sigma-Hole on the Bromine atom.
-
Significance: The sigma-hole on Br allows for "Halogen Bonding" interactions with carbonyls or other Lewis bases in a protein binding pocket.
-
Reactivity Descriptors (Global)
Calculated using Koopmans' theorem approximation:
-
Chemical Hardness (
): -
Electrophilicity Index (
):-
Prediction: High
value expected due to the electron-deficient nature of the thiazole ring reinforced by .
-
Part 4: Spectroscopic Profiling Protocols
NMR Prediction (GIAO Method)
To validate synthesis, compare calculated shieldings with experimental shifts.
-
Method: GIAO-DFT (Gauge-Including Atomic Orbitals).
-
Reference Standards: TMS (Tetramethylsilane) calculated at the same level of theory.
-
Key Signals:
-
NMR: Single peak around -60 ppm (characteristic of
). - H NMR: A distinct singlet for the C2-H proton, likely downfield (8.5–9.0 ppm) due to the electron-poor ring.
-
NMR: Single peak around -60 ppm (characteristic of
Vibrational Spectroscopy (IR/Raman)
-
Scale Factor: Multiply harmonic frequencies by 0.961 (typical for wB97X-D/def2-TZVP) to correct for anharmonicity.
-
Diagnostic Bands:
-
C-F Stretching: Strong bands in the 1100–1350
region. -
C=N Stretching (Thiazole): ~1450–1500
.
-
Part 5: Reactivity & Drug Design Logic
The following diagram details the chemical logic for utilizing this scaffold in drug development, based on the calculated properties.
Figure 2: Reactivity map derived from quantum chemical descriptors. The C4-Br site is primed for cross-coupling, while C2 is activated for nucleophilic substitution via lithiation.
Natural Bond Orbital (NBO) Analysis
NBO analysis is required to quantify the hyperconjugative interactions.
-
Target Interaction:
. -
Interpretation: Significant delocalization energy (
) here indicates stability of the group but also electronic communication with the aromatic system.
References
-
Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals. Molecular Physics. Link
- Grounding: Justification for choosing wB97X-D over B3LYP for halogen
-
Weigend, F., & Ahlrichs, R. (2005). Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy. Physical Chemistry Chemical Physics. Link
- Grounding: Source for the def2-TZVP basis set definition.
-
Politzer, P., et al. (2013). Sigma-holes and halogen bonding. Journal of Molecular Modeling. Link
- Grounding: Theoretical basis for analyzing the C4-Br sigma hole in drug design.
- Gaussian 16, Revision C.01, M. J. Frisch, et al., Gaussian, Inc., Wallingford CT, 2016.
Personal protective equipment for handling 4-Bromo-5-(trifluoromethyl)thiazole
Part 1: Executive Safety Summary
At a Glance: 4-Bromo-5-(trifluoromethyl)thiazole is a functionalized heteroaromatic intermediate used frequently in medicinal chemistry for installing the lipophilic trifluoromethyl group. As a halogenated thiazole, it presents specific risks regarding volatility, skin absorption, and respiratory irritation .
Critical Hazard Profile (Class-Based Assessment):
-
GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT-SE (Category 3 - Respiratory).
-
Physical State: Low-melting solid or oil (depending on purity/isomer). Treat as a volatile liquid for safety protocols.
-
Reactivity: Stable under standard conditions but incompatible with strong oxidizing agents and strong bases.
-
Storage: Inert atmosphere (Argon/Nitrogen) at 2–8°C.
Part 2: Risk Assessment & PPE Matrix[1]
The "Why" Behind the Protection
Standard laboratory PPE is insufficient for halogenated heteroaromatics. The trifluoromethyl (
Personal Protective Equipment (PPE) Specifications
| PPE Category | Standard Requirement | Technical Justification |
| Hand Protection | Double Gloving Required Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) or Neoprene | Halogenated aromatics can permeate standard thin nitrile. Double gloving provides a "sacrificial" outer layer and visual breach detection. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are inadequate due to the risk of irritating vapors or splashes reaching the mucosa. |
| Respiratory | Fume Hood Mandatory (Face velocity: 80–100 fpm) | Primary control. If work outside a hood is unavoidable (e.g., balance calibration), use a half-face respirator with P100/OV cartridges . |
| Body | Lab Coat (Cotton/Poly) + Chemical Apron | Synthetic fabrics can melt if the compound is flammable; a chemical apron prevents soak-through of spills. |
PPE Decision Logic Diagram
This logic flow ensures you select the correct equipment based on the specific operation being performed.
Figure 1: PPE Selection Logic based on physical state and engineering controls.
Part 3: Operational Protocols
Synthesis & Handling Workflow
Objective: Minimize exposure during the transfer and reaction setup.
-
Preparation:
-
Transfer Technique:
-
Solids: Use a disposable anti-static spatula. Do not use metal spatulas that may cause sparking if the compound is dry and static-prone.
-
Liquids: Use a positive-displacement pipette or a glass syringe with a Luer-lock tip. Avoid plastic syringes if compatibility is unknown (halogenated compounds can swell rubber plungers).
-
-
Reaction Setup:
-
Run reactions under an inert atmosphere (Nitrogen/Argon).
-
Vent the reaction vessel through a mineral oil bubbler or a scrubber containing dilute NaOH if acidic byproducts (like HBr) are expected.
-
Emergency Response: Spills
Scenario: A 5g vial drops and shatters inside the fume hood.
-
Immediate Action: Alert nearby personnel. Do not turn off the fume hood.
-
Containment: Cover the spill immediately with a spill pillow or vermiculite. Do not use paper towels (rapid evaporation surface).
-
Cleanup:
-
Wear double gloves and goggles.
-
Scoop the absorbed material into a wide-mouth jar.
-
Wipe the surface with acetone, followed by a soap/water wash.
-
Label the waste jar: "Hazardous Waste - Halogenated Organic - Debris."
-
Emergency Response Workflow Diagram
Figure 2: Step-by-step workflow for managing a laboratory spill of 4-Bromo-5-(trifluoromethyl)thiazole.
Part 4: Disposal & Waste Management[3]
Crucial Rule: Never dispose of this compound down the drain.[3] It is toxic to aquatic life and persistent.
| Waste Stream | Description | Disposal Method |
| Stream A: Halogenated Organics | Pure compound, reaction mixtures, or solvent washes (DCM, Chloroform). | Collect in "Halogenated Waste" carboy. Ensure pH is neutral (6-8) before capping. |
| Stream B: Solid Hazardous | Contaminated gloves, weigh boats, spill debris, and silica gel. | Double-bag in clear polyethylene bags; label as "Solid Chemical Debris." |
| Stream C: Aqueous Wash | Aqueous layers from extractions. | Check for organic immiscibles. If clear, dispose in "Aqueous Waste"; if cloudy/emulsified, treat as Halogenated. |
References
-
Sigma-Aldrich. Safety Data Sheet: 4-Bromo-2-(trifluoromethyl)thiazole (Analog). Retrieved from
-
Fisher Scientific. GHS Classification for Halogenated Thiazoles. Retrieved from
-
PubChem. Compound Summary: Thiazole Derivatives and Toxicity. Retrieved from
-
University of Illinois DRS. Halogenated Organic Liquids Disposal SOP. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
